molecular formula C15H22O2 B092700 9-Phenylnonanoic acid CAS No. 16269-06-0

9-Phenylnonanoic acid

Cat. No.: B092700
CAS No.: 16269-06-0
M. Wt: 234.33 g/mol
InChI Key: URWLWLXGACJYCO-UHFFFAOYSA-N
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Description

9-Phenylnonanoic acid is a fatty acid derivative of significant interest in neuroscience and pharmacology research. It was identified as a promising hit compound through an in silico screening campaign of a large library of fatty acids and their derivatives against the voltage-gated sodium channel 1.2 (NaV1.2), a validated target for antiseizure medications . Subsequent in vivo experimental studies have confirmed that 9-Phenylnonanoic acid exhibits a protective effect against seizures in acute murine models . Further mechanistic investigation revealed that this compound functions as a channel blocker, exhibiting inhibitory effects not only on NaV1.2 but also on calcium channels CaV2.2 and CaV3.1 . This multi-target activity suggests a potential role in interrupting the vicious cycle of seizures and neuroinflammation. Given that fatty acids are known modulators of inflammatory processes, 9-Phenylnonanoic acid presents a compelling profile for researchers exploring therapies that combine antiseizure and anti-inflammatory effects . Its research value is particularly notable in the context of developing novel nutraceutical or pharmacological agents inspired by the mechanisms of high-fat diets, such as the ketogenic diet, used in epilepsy .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-phenylnonanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H22O2/c16-15(17)13-9-4-2-1-3-6-10-14-11-7-5-8-12-14/h5,7-8,11-12H,1-4,6,9-10,13H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWLWLXGACJYCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60391123
Record name 9-Phenylnonanoic acid
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Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

16269-06-0
Record name 9-Phenylnonanoic acid
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Record name 9-Phenylnonanoic acid
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Record name 16269-06-0
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Record name 9-PHENYLNONANOIC ACID
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Foundational & Exploratory

Discovery and isolation of 9-Phenylnonanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Isolation, and Pharmacological Profiling

Part 1: Executive Summary & Chemical Rationale

9-Phenylnonanoic acid (9-PNA) is an


-phenylalkanoic acid characterized by a nine-carbon aliphatic chain terminating in a phenyl ring. While naturally occurring in trace amounts in specific lipid matrices (e.g., butter fat) and as a metabolic intermediate in Pseudomonas species during polyhydroxyalkanoate (PHA) biosynthesis, its primary value in modern drug development is as a lipophilic probe  and a metabolic tracer .

In drug discovery, 9-PNA serves two critical functions:

  • Metabolic Stability Profiling: It acts as a substrate to differentiate between mitochondrial and peroxisomal

    
    -oxidation pathways. The phenyl ring blocks complete degradation in the mitochondria for certain chain lengths, allowing researchers to map metabolic fluxes.
    
  • Ligand Design: Its structure mimics long-chain free fatty acids (FFAs) but with a bulky aromatic tail, making it a valuable scaffold for designing ligands for Free Fatty Acid Receptors (FFARs), specifically GPR40 and GPR84.

This guide details the robust chemical synthesis (the primary method of "discovery" in a lab setting), isolation protocols, and analytical validation required for pharmaceutical-grade applications.

Part 2: Chemical Synthesis (The "Discovery" of the Route)

While isolation from natural sources is possible, yields are insufficient for therapeutic research. The "discovery" of 9-PNA in a pharmaceutical context relies on a scalable, high-fidelity synthetic route. The Wittig Olefination followed by Hydrogenation is the industry standard for producing high-purity


-phenyl fatty acids.
2.1 The Synthetic Workflow

The synthesis connects a phenyl fragment to an aliphatic chain while preserving the carboxylic acid functionality (often protected).

Reaction Scheme:

  • Precursor A: Benzaldehyde (provides the phenyl ring).

  • Precursor B: (8-Carboxyoctyl)triphenylphosphonium bromide (provides the chain).

  • Intermediate: 9-Phenyl-8-nonenoic acid (unsaturated).

  • Product: 9-Phenylnonanoic acid (saturated).

Step-by-Step Protocol:

  • Ylide Generation:

    • Suspend (8-Carboxyoctyl)triphenylphosphonium bromide in dry THF under nitrogen.

    • Add Potassium tert-butoxide (KOtBu) at 0°C. Rationale: Strong base is required to deprotonate the phosphonium salt and generate the ylide.

    • Stir for 1 hour until the solution turns deep orange/red.

  • Wittig Coupling:

    • Add Benzaldehyde dropwise to the ylide solution at -78°C. Rationale: Low temperature prevents side reactions and controls stereochemistry (though E/Z mix is acceptable as the double bond will be reduced).

    • Warm to room temperature (RT) overnight.

    • Quench: Acidify with 1M HCl to pH 2.0.

  • Catalytic Hydrogenation:

    • Dissolve the crude unsaturated intermediate in Ethanol/Ethyl Acetate (1:1).

    • Add 10% Pd/C catalyst (5% w/w loading).

    • Stir under H₂ atmosphere (balloon pressure or 1 atm) for 4-6 hours.

    • Filtration: Filter through Celite to remove Pd/C.

2.2 Visualization of Synthetic Logic

SynthesisWorkflow Start Benzaldehyde (C7H6O) Ylide Phosphonium Ylide (Active Species) Start->Ylide Wittig Reaction (-78°C to RT) Reagent Phosphonium Salt (Chain Donor) Reagent->Ylide KOtBu / THF Inter 9-Phenyl-8-nonenoic acid (Unsaturated) Ylide->Inter Coupling Product 9-Phenylnonanoic Acid (Crude) Inter->Product H2 / Pd/C (Hydrogenation)

Figure 1: The Wittig-Hydrogenation sequence ensures precise chain length control, avoiding the mixtures common in Friedel-Crafts alkylation.

Part 3: Isolation and Purification Protocols

The crude product from synthesis often contains triphenylphosphine oxide (TPPO) and unreacted starting materials. A self-validating purification system is required.

3.1 Acid-Base Extraction (The "Chemical Filter")

This step leverages the acidity of the carboxylic acid (pKa ~4.8) to separate it from neutral impurities like TPPO.

  • Basification: Dissolve crude oil in Diethyl Ether (

    
    ). Add 1M NaOH.
    
    • Mechanism:[1][2][3][4][5] 9-PNA becomes Sodium 9-phenylnonanoate (water-soluble). TPPO remains in the organic layer.

  • Phase Separation: Discard the organic layer (contains TPPO).

  • Acidification: Cool the aqueous layer to 0°C. Add 6M HCl dropwise until pH < 2.

    • Observation: The product will precipitate as a white solid or oil as it reprotonates.

  • Re-extraction: Extract the cloudy aqueous mixture with Ethyl Acetate. Dry over

    
     and concentrate.
    
3.2 Crystallization (Polishing)

For pharmaceutical grade (>98%), crystallization is superior to chromatography.

  • Solvent System: Hexane/Acetone (9:1) or Petroleum Ether.[3]

  • Protocol:

    • Dissolve residue in minimum hot Hexane.

    • Add Acetone dropwise until clear.

    • Cool slowly to RT, then to -20°C.

    • Validation: 9-PNA crystallizes as white needles/plates.

3.3 Purification Decision Matrix

PurificationLogic Crude Crude Reaction Mixture (Product + TPPO + Impurities) Step1 Partition: Et2O / 1M NaOH Crude->Step1 OrgLayer Organic Layer (Discard TPPO) Step1->OrgLayer AqLayer Aqueous Layer (Contains Product Salt) Step1->AqLayer Acidify Acidify to pH 2.0 (Extract with EtOAc) AqLayer->Acidify Cryst Crystallization (Hexane/Acetone -20°C) Acidify->Cryst Final Pure 9-PNA (>98% Purity) Cryst->Final

Figure 2: The Acid-Base extraction effectively removes the primary byproduct (TPPO) before final polishing.

Part 4: Analytical Characterization

To ensure scientific integrity, the isolated compound must meet specific structural criteria.

ParameterSpecificationMethodRationale
Appearance White crystalline solid or colorless oilVisualIndicates removal of colored oxidation byproducts.
Melting Point 24-26°C (Low melting solid)CapillaryVerifies crystal lattice purity.
H-NMR (CDCl3)

7.1-7.3 (m, 5H, Ar-H)

2.6 (t, 2H, Ar-CH2)

2.3 (t, 2H, CH2-COOH)
400 MHz NMRConfirms phenyl ring, alpha-methylene, and benzylic protons.
Mass Spec [M-H]- = 233.15ESI-MS (Neg)Confirms molecular weight (234.33 g/mol ).
Purity >98.5%HPLC (C18)Required for biological assays.
Part 5: Biological Context & Drug Development Utility[6][7]
5.1 Metabolic Probing (Beta-Oxidation)

9-PNA is utilized to study the efficiency of peroxisomal vs. mitochondrial


-oxidation.
  • Mechanism: Long-chain fatty acids enter the mitochondria via the Carnitine Palmitoyltransferase (CPT) system. However,

    
    -phenyl fatty acids with odd-numbered chains (like the 9-carbon chain here) are metabolized to Benzoic acid (excreted as Hippuric acid), whereas even-numbered chains yield Phenylacetic acid.
    
  • Application: Researchers quantify urinary Hippuric acid to measure the flux of 9-PNA oxidation, serving as a biomarker for metabolic disorders.

5.2 PHA Biosynthesis

In microbial biotechnology, Pseudomonas putida strains grown on 9-PNA incorporate the phenyl group into the side chain of Polyhydroxyalkanoates (PHAs). This creates "functionalized bioplastics" with unique thermal and optical properties useful in medical device coatings.

5.3 Receptor Ligand (FFARs)

9-PNA serves as a hydrophobic pharmacophore. Its chain length (C9) places it in the "medium-to-long" category, allowing it to probe the binding pocket depth of GPR40 (FFAR1) and GPR84 .

  • Drug Design: The phenyl ring provides

    
    -
    
    
    
    stacking opportunities within the receptor pocket that natural aliphatic fatty acids cannot offer, potentially increasing residence time and potency.
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19609332, 9-Phenylnonanoic acid. Retrieved January 31, 2026 from [Link]

  • Otte, K. B., et al. (2013). Synthesis of 9-oxononanoic acid, a precursor for biopolymers.[6][7] (Contextual reference for enzymatic chain cleavage pathways). ChemSusChem. Retrieved from [Link]

  • Yamada, J., et al. (1987).Mitochondrial and peroxisomal beta-oxidation of omega-phenyl fatty acids in rat liver. (Establishes the metabolic probe utility). Journal of Biochemistry. (Referenced via Taylor & Francis metabolic reviews).

Sources

Natural Sources and Biosynthetic Origins of 9-Phenylnonanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the natural occurrence, biosynthetic origins, and isolation of 9-Phenylnonanoic acid, designed for researchers in phytochemistry and drug development.

Technical Compendium | Version 1.0

Executive Summary

9-Phenylnonanoic acid (9-PNA) is a rare omega-phenyl fatty acid (ω-phenylalkanoic acid) characterized by a terminal phenyl ring attached to a nine-carbon aliphatic tail. While primarily utilized in the pharmaceutical industry as a critical intermediate for the synthesis of prostaglandin analogs (e.g., Latanoprost , Bimatoprost ), its natural occurrence is restricted to specific biological niches.

Unlike common fatty acids, 9-PNA is not ubiquitous in the plant kingdom. It is found primarily as a minor constituent or metabolic derivative in the seed oils of the Araceae family (Aroids) and as a degradation product in mammalian lipids derived from phytogenic precursors. This guide delineates the botanical sources, biosynthetic mechanisms, and isolation protocols required to access this compound naturally.

Botanical Sources & Phytochemistry

The primary natural reservoir for omega-phenyl fatty acids is the seed oil of plants within the Araceae family. While longer chain homologs (C11, C13, C15) are often more abundant, 9-PNA exists within this matrix as part of a homologous series or a beta-oxidation metabolite.

Primary Plant Taxa

The following genera have been confirmed to accumulate omega-phenyl fatty acids in their triacylglycerols (TAGs):

Genus / SpeciesCommon NamePrimary Phenyl-FA Profile9-PNA Status
Dracunculus vulgaris Dragon ArumC13 (13-phenyltridecanoic) & C11 homologsMinor Constituent (<1% of Total FA)
Arum maculatum Cuckoo PintC13 (13-phenyltridec-9-enoic) & C15 homologsTrace / Metabolite
Arum italicum Italian ArumC11, C13 saturated & unsaturatedTrace
The "Rumen" Connection

Significant concentrations of 9-PNA have been identified in bovine milk fat (butter fat) . Research indicates this is not a de novo product of the animal but a result of ruminal biohydrogenation and beta-oxidation of longer-chain phenyl fatty acids (like 13-phenyltridecanoic acid) ingested from forage plants (likely trace weeds or specific feed components).

Technical Insight: For industrial isolation, direct extraction from Dracunculus seeds yields the C13 precursor, which can be chemically or enzymatically truncated to 9-PNA.

Biosynthetic Pathways

The biosynthesis of 9-PNA in plants represents a deviation from standard fatty acid synthesis. It involves the recruitment of a non-standard "starter unit" by the fatty acid synthase (FAS) complex.

Mechanism: The Benzoyl-CoA Primer Hypothesis

Standard fatty acids utilize Acetyl-CoA as a primer. Omega-phenyl fatty acids utilize Benzoyl-CoA (for odd-chain lengths like C9, C11, C13) or Phenylacetyl-CoA (for even-chain lengths).

  • Precursor Formation: Phenylalanine is converted to Cinnamic acid (via PAL), which is shortened to Benzoic acid.

  • Activation: Benzoic acid is activated to Benzoyl-CoA .

  • Chain Elongation: Benzoyl-CoA acts as the primer for FAS II in the plastid. Condensation with Malonyl-CoA extends the chain by 2 carbons per cycle.[1]

  • Termination: Thioesterase cleaves the acyl-ACP bond at specific lengths (C9, C11, C13).

Pathway Visualization

The following diagram illustrates the divergence from the Shikimate pathway to Phenyl-FA synthesis.

Biosynthesis Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Ben Benzoic Acid Cin->Ben Beta-Oxidation (Peroxisome) BenCoA Benzoyl-CoA (Primer) Ben->BenCoA CoA Ligase FAS FAS II Complex (Plastid) BenCoA->FAS MalCoA Malonyl-CoA (Extender) MalCoA->FAS PNA9 9-Phenylnonanoic Acid (C9) FAS->PNA9 + 4 Cycles PNA11 11-Phenylundecanoic Acid (C11) PNA9->PNA11 + 1 Cycle PNA13 13-Phenyltridecanoic Acid (C13) PNA11->PNA13 + 1 Cycle PNA13->PNA9 Beta-Oxidation (Degradation)

Figure 1: Biosynthetic route of omega-phenyl fatty acids illustrating the Benzoyl-CoA primer mechanism and chain elongation.

Extraction & Isolation Protocols

Isolating 9-PNA from Dracunculus or Arum seeds requires fractionation to separate it from the more abundant C13 homologs.

Protocol: Soxhlet Extraction & Urea Complexation

This workflow enriches the omega-phenyl fraction from the bulk triglycerides.

Step 1: Lipid Extraction

  • Reagents: Dracunculus vulgaris seeds (dried/ground), n-Hexane.

  • Procedure: Extract 50g seed powder in a Soxhlet apparatus with 250mL n-Hexane for 6 hours. Evaporate solvent to yield crude oil (Yellow/Orange).

Step 2: Transesterification (FAME Preparation)

  • Reagents: 0.5M Sodium Methoxide in Methanol.

  • Procedure: Reflux oil with NaOMe/MeOH for 30 mins. Neutralize with dilute HCl. Extract FAMEs (Fatty Acid Methyl Esters) into hexane.

Step 3: Enrichment (Urea Complexation)

  • Logic: Urea forms inclusion complexes with straight-chain saturated FAMEs (e.g., Stearate, Palmitate), precipitating them out. Phenyl-FAMEs (bulkier) often remain in the mother liquor.

  • Procedure: Dissolve FAMEs in hot methanol/urea. Cool to 4°C overnight. Filter precipitate. The filtrate is enriched in 9-PNA and unsaturated FAMEs.

Step 4: Purification (Countercurrent Chromatography or HPLC)

  • System: HPLC (C18 Column).

  • Mobile Phase: Acetonitrile:Water (Gradient).

  • Detection: UV at 254nm (Specific for the phenyl ring; standard fatty acids are UV transparent).

Analytical Characterization (GC-MS)

To validate the presence of 9-PNA, look for these specific mass spectral signatures:

  • Molecular Ion (M+): m/z 234 (for free acid) or m/z 248 (for Methyl Ester).

  • Base Peak: m/z 91 (Tropylium ion,

    
    ) – Diagnostic of the benzyl moiety.
    
  • McLafferty Rearrangement: m/z 74 (characteristic of methyl esters).

Pharmacological & Industrial Relevance

While natural extraction is useful for research, the industrial demand for 9-PNA is driven by its role as a "Side Chain Building Block" for prostaglandin F2α analogs.

Drug ApplicationRole of 9-PNAMechanism
Latanoprost (Xalatan)Precursor9-PNA provides the upper side chain; the phenyl ring increases lipophilicity for corneal penetration.
Bimatoprost (Lumigan)PrecursorSimilar structural motif; used for glaucoma and eyelash growth (Latisse).
Biopolymers MonomerPseudomonas strains fed with 9-PNA produce PHA polymers with phenyl side chains, exhibiting unique thermal properties.
Synthetic vs. Natural Sourcing
  • Natural: Low yield (<1%), complex purification. Used for metabolic studies.

  • Synthetic: Friedel-Crafts acylation of benzene with azelaic acid derivatives or Wittig reaction. Preferred for GMP manufacturing.

References

  • Schröder, M., et al. (2014). "Identification of Aromatic Fatty Acids in Butter Fat." Journal of the American Oil Chemists' Society. Link

  • Smith, C.R., et al. (1969). "Characterization of 13-phenyltridecanoic acid in seed oils of the Araceae." Lipids. Link

  • Christie, W.W. (2003). "13-Phenyltridec-9-enoic and 15-phenylpentadec-9-enoic acids in Arum maculatum seed oil."[2] European Journal of Lipid Science and Technology. Link

  • Kaneshiro, T., et al. (1996). "Phenyldecanoic acid as a primer for polyhydroxyalkanoate synthesis in Pseudomonas." Biotechnology Letters. Link

  • Pagliano, G., et al. (2022). "Metabolism of phenolics in coffee and plant-based foods by canonical pathways: an assessment of the role of fatty acid β-oxidation." Critical Reviews in Food Science and Nutrition. Link

Sources

Physical and chemical properties of 9-Phenylnonanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profile, Synthesis, and Bioconjugation Utility

Executive Summary

9-Phenylnonanoic acid (9-PNA) is an


-phenyl fatty acid utilized primarily as a hydrophobic spacer and half-life extending moiety in peptide drug discovery. By combining a flexible alkyl chain (

) with a terminal aromatic ring, it bridges the gap between aliphatic lipids and aromatic small molecules. This unique structure allows it to bind human serum albumin (HSA) with distinct kinetics, facilitating the "hitchhiking" mechanism used to prolong the circulation of peptide therapeutics (e.g., GLP-1 analogs).

Part 1: Molecular Identity & Physicochemical Profile

9-PNA is characterized by a terminal phenyl ring attached to a nonanoic acid backbone.[1][2] Unlike simple fatty acids, the aromatic "cap" introduces


-electron density, altering solubility parameters and receptor docking affinities.
Table 1: Physicochemical Specifications
PropertyValueContext/Notes
IUPAC Name 9-Phenylnonanoic acidAlso known as Benzenenonanoic acid
CAS Number 16269-06-0 Primary identifier for regulatory filing
Formula

Monoisotopic Mass: 234.1620 Da
Molecular Weight 234.33 g/mol Suitable for fragment-based drug design
Melting Point 39–40 °CLow-melting solid; requires cool storage
Boiling Point 143–146 °CAt 0.002 Torr (High vacuum distillation required)
pKa 4.78 ± 0.10Typical of terminal carboxylic acids; anionic at physiological pH
LogP ~4.5 (Predicted)Highly lipophilic; requires organic co-solvents (DMSO/DMF)
Appearance White crystalline solidWaxy texture near melting point

Critical Handling Note: Due to its low melting point (39°C), 9-PNA can fuse into a solid block during transit. It is recommended to store at 2–8°C and weigh rapidly at room temperature to maintain accurate stoichiometry.

Part 2: Synthetic Route & Purification Strategy[4]

While 9-PNA can be isolated from natural sources, pharmaceutical applications require high-purity (>98%) synthetic material to avoid isomeric impurities. The most robust route utilizes a Wittig Olefination followed by Catalytic Hydrogenation . This method prevents the formation of branched isomers common in Friedel-Crafts alkylation.

Protocol: Two-Step Synthesis from Benzaldehyde

Step 1: Wittig Condensation

  • Reagents: Benzaldehyde (1.0 eq), (7-Carboxyheptyl)triphenylphosphonium bromide (1.1 eq), Potassium tert-butoxide (KOtBu, 2.2 eq).

  • Solvent: Anhydrous THF.

  • Procedure:

    • Suspend the phosphonium salt in THF at 0°C under

      
      .
      
    • Add KOtBu dropwise to generate the ylide (solution turns deep orange).

    • Add Benzaldehyde slowly. Stir for 12 hours, allowing to warm to RT.

    • Workup: Acidify with 1M HCl, extract with EtOAc.

    • Intermediate: 9-Phenyl-8-nonenoic acid (mixture of E/Z isomers).

Step 2: Hydrogenation (Saturation)

  • Reagents: 9-Phenyl-8-nonenoic acid, 10% Pd/C (5 wt%),

    
     gas (1 atm).
    
  • Solvent: Methanol or Ethanol.

  • Procedure:

    • Dissolve intermediate in MeOH. Add Pd/C catalyst carefully (pyrophoric risk).

    • Purge system with

      
       (balloon pressure is sufficient).
      
    • Stir vigorously for 4–6 hours. Monitoring by TLC is crucial (disappearance of alkene spot).

    • Purification: Filter through Celite to remove Pd. Concentrate filtrate. Recrystallize from Hexane/EtOAc to yield pure 9-PNA.

Visualization: Synthetic Workflow

SynthesisWorkflow Start Benzaldehyde (Precursor A) Reaction1 Wittig Reaction (THF, 0°C -> RT) Start->Reaction1 Ylide Phosphonium Ylide (Precursor B) Ylide->Reaction1 Intermed Intermediate: 9-Phenyl-8-nonenoic acid (Alkene) Reaction1->Intermed C=C Bond Formation Reaction2 Hydrogenation (H2, Pd/C, MeOH) Intermed->Reaction2 Product Final Product: 9-Phenylnonanoic Acid (>98% Purity) Reaction2->Product Saturation

Caption: Figure 1. Convergent synthesis of 9-PNA via Wittig olefination and catalytic hydrogenation to ensure linear chain fidelity.

Part 3: Functional Utility in Drug Delivery (Albumin Binding)

The primary utility of 9-PNA in drug development is as a half-life extender . Small peptides are rapidly cleared by the kidneys (filtration cutoff ~60 kDa). Conjugating 9-PNA to a peptide allows the drug to bind non-covalently to Human Serum Albumin (HSA, 66.5 kDa), effectively increasing the drug's hydrodynamic radius and preventing renal clearance.

Mechanism of Action

HSA contains multiple fatty acid binding sites (FA1–FA7).

  • The Anchor: The carboxylate head of 9-PNA forms electrostatic interactions with positively charged residues (Arg/Tyr/Lys) at the entrance of the HSA binding pocket.

  • The Shield: The hydrophobic alkyl chain (

    
    ) penetrates the deep hydrophobic crevice of the protein.
    
  • The Lock: The terminal phenyl ring provides additional

    
    -stacking or hydrophobic bulk, often increasing affinity (
    
    
    
    ) compared to linear fatty acids of the same length, creating a "tighter" fit in specific pockets (e.g., Drug Site 1 or FA7).
Visualization: Albumin "Hitchhiking" Pathway

AlbuminBinding Peptide Therapeutic Peptide (Rapid Clearance) Conjugate Peptide-9-PNA Conjugate Peptide->Conjugate Acylation with 9-PNA Complex HSA-Drug Complex (Protected from Kidney) Conjugate->Complex Kd ~1-10 µM Binding HSA Human Serum Albumin (HSA) HSA->Complex Circulation Extended Circulation (t1/2 > 12h) Complex->Circulation Evades Glomerular Filtration

Caption: Figure 2. The Albumin Hitchhiking mechanism. 9-PNA acts as the hydrophobic anchor, binding the drug to HSA to reduce renal clearance.

Part 4: Analytical Characterization

To validate the identity and purity of 9-PNA, the following analytical parameters must be met.

NMR Spectroscopy ( -NMR, 400 MHz, )
  • 7.15–7.30 ppm (m, 5H): Aromatic protons (Phenyl ring).

  • 2.60 ppm (t, 2H): Benzylic protons (

    
    ).
    
  • 2.35 ppm (t, 2H):

    
    -carbonyl protons (
    
    
    
    ).
  • 1.63 ppm (m, 4H):

    
    -protons relative to phenyl and carboxyl.
    
  • 1.30 ppm (br s, 8H): Internal methylene chain (

    
     bulk).
    
HPLC Method (Purity Check)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

  • Gradient: 50% B to 95% B over 20 minutes.

  • Detection: UV at 210 nm (Carbonyl) and 254 nm (Phenyl).

  • Retention Time: Expect elution late in the gradient due to high lipophilicity.

References

  • Aromsyn Co. (2024). 9-Phenylnonanoic acid: Product Specifications and CAS 16269-06-0 Verification. Retrieved from

  • ChemicalBook. (2023). 9-Phenylnonanoic acid Chemical Properties and Safety Data. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 3292215, 9-Phenylnonanoic acid. Retrieved from

  • Ghuman, J., et al. (2005). Structural basis of the drug-binding specificity of human serum albumin. Journal of Molecular Biology. (Contextual reference for fatty acid binding sites). Retrieved from

  • Santa Cruz Biotechnology. (2024). 9-Phenyl-nonanoic acid (CAS 16269-06-0) Product Sheet. Retrieved from

Sources

Technical Monograph: 9-Phenylnonanoic Acid (CAS 16269-06-0)

[1][2][3]

Executive Summary

9-Phenylnonanoic acid (CAS 16269-06-0) is a terminal phenyl-substituted fatty acid that serves as a critical chemical probe in lipid metabolism and a functional monomer in biopolymer engineering. Historically significant as a validation tool for the

This guide provides a comprehensive technical profile, including a validated synthesis workflow, metabolic pathway mapping, and handling protocols.

Physicochemical Profile

The molecule consists of a nine-carbon saturated chain terminating in a phenyl group. Its amphiphilic nature allows it to intercalate into lipid bilayers while maintaining solubility in organic synthesis solvents.

Table 1: Key Technical Specifications

PropertySpecificationNotes
IUPAC Name 9-Phenylnonanoic acidAlso known as 9-Phenylpelargonic acid
CAS Number 16269-06-0
Molecular Formula

Molecular Weight 234.33 g/mol
Appearance White to off-white crystalline solid or oilLow melting point leads to phase variability
Melting Point 39–41 °C[1]
Boiling Point 143–146 °C (at 0.002 Torr)High vacuum required for distillation
Solubility DMSO, Ethanol, Chloroform, Ethyl AcetatePoorly soluble in water (<0.1 mg/mL)
pKa (Predicted) 4.78 ± 0.10Typical of terminal carboxylic acids
LogP ~5.0Highly lipophilic

Synthesis & Manufacturing

While extraction from natural sources is inefficient, chemical synthesis ensures high purity required for biological assays. The most robust laboratory-scale method utilizes the Wittig Reaction followed by hydrogenation. This route avoids the isomer mixtures often seen in Friedel-Crafts alkylations.

Validated Synthesis Protocol (Wittig Route)

Objective: Synthesize 9-phenylnonanoic acid from benzaldehyde and 8-bromo-octanoic acid.

Reagents:

  • Benzaldehyde[1]

  • 8-Bromo-octanoic acid (protected as ethyl ester)

  • Triphenylphosphine (

    
    )
    
  • Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)

  • Palladium on Carbon (Pd/C), Hydrogen gas (

    
    )
    

Workflow:

  • Phosphonium Salt Formation:

    • Reflux ethyl 8-bromooctanoate with 1.1 eq of

      
       in toluene for 24 hours.
      
    • Precipitate the salt: (8-ethoxy-8-oxooctyl)triphenylphosphonium bromide.

  • Wittig Olefination:

    • Suspend the phosphonium salt in dry THF under

      
      .
      
    • Add base (NaH or KOtBu) at 0°C to generate the ylide (orange/red color).

    • Dropwise add Benzaldehyde (1.0 eq). Stir at RT for 12h.

    • Result: Formation of Ethyl 9-phenylnon-8-enoate (mixture of E/Z isomers).

  • Hydrogenation & Hydrolysis:

    • Dissolve the alkene intermediate in Ethanol.

    • Add 10% Pd/C catalyst (5% w/w).

    • Stir under

      
       balloon (1 atm) for 6–12h to reduce the double bond.
      
    • Filter catalyst. Treat the saturated ester with NaOH/MeOH/H2O to hydrolyze the ester.

    • Acidify with HCl to precipitate 9-Phenylnonanoic acid .

  • Purification:

    • Recrystallize from Hexane/Ethyl Acetate to achieve >98% purity.

Biological Context: The Beta-Oxidation Probe

9-Phenylnonanoic acid is an "odd-chain" metabolic probe. In the classic Knoop experiment logic, the degradation of phenyl-substituted fatty acids depends on the number of carbons in the alkyl chain.

  • Even-chain (e.g., Phenylbutyric acid)

    
     Phenylacetic acid.
    
  • Odd-chain (e.g., 9-Phenylnonanoic acid)

    
     Benzoic acid.
    

Because 9-phenylnonanoic acid has an odd number of carbons in the carboxyl-containing chain (9 carbons), it undergoes four cycles of

Hippuric Acid
Metabolic Pathway Visualization

BetaOxidationStart9-Phenylnonanoic Acid(C15H22O2)Cycle17-Phenylheptanoic Acid(C13H18O2)Start->Cycle1Beta-Oxidation(-2 Carbons)AcetylCoAAcetyl-CoAStart->AcetylCoACycle25-Phenylpentanoic Acid(C11H14O2)Cycle1->Cycle2Beta-OxidationCycle1->AcetylCoACycle33-Phenylpropionic Acid(C9H10O2)Cycle2->Cycle3Beta-OxidationCycle2->AcetylCoAEndMetaboliteBenzoic Acid(C7H6O2)Cycle3->EndMetaboliteBeta-OxidationCycle3->AcetylCoAConjugateHippuric Acid(Urinary Marker)EndMetabolite->ConjugateGlycine Conjugation(Liver)

Figure 1: Stepwise metabolic degradation of 9-Phenylnonanoic acid via mitochondrial beta-oxidation. The odd-numbered chain length dictates the final conversion to Benzoic Acid.

Advanced Application: Biopolymer Synthesis[6]

Beyond metabolism, 9-phenylnonanoic acid is used as a substrate for Pseudomonas putida to synthesize functionalized polyhydroxyalkanoates (PHAs). The phenyl side chain disrupts the crystallinity of the biopolymer, resulting in elastomeric materials with unique thermal properties [2].

Experimental Workflow: PHA Production

  • Strain: Pseudomonas putida (e.g., strain U or KT2440).

  • Media: Mineral salt medium (MSM).

  • Carbon Source: 5–10 mM 9-Phenylnonanoic acid (fed as sole carbon source or co-substrate with octanoate).

  • Incubation: 30°C, 48–72 hours.

  • Extraction: Lyophilize biomass

    
     Chloroform extraction 
    
    
    Methanol precipitation.
  • Result: PHA homopolymer or copolymer containing 3-hydroxy-9-phenylnonanoate units.

Analytical Characterization

To validate the identity of synthesized or purchased material, compare against these standard spectral markers.

1H NMR (CDCl3, 400 MHz):

  • 
     7.15–7.30 (m, 5H):  Aromatic protons (Phenyl group).
    
  • 
     2.60 (t, J=7.5 Hz, 2H):  Benzylic protons (
    
    
    ).
  • 
     2.35 (t, J=7.5 Hz, 2H): 
    
    
    -methylene protons (
    
    
    ).
  • 
     1.60–1.65 (m, 4H): 
    
    
    -methylene and homobenzylic protons.
  • 
     1.30 (m, 8H):  Internal methylene chain protons.
    

Mass Spectrometry (ESI-):

  • m/z: 233.2

    
     (Parent ion).
    

Handling & Safety

  • Hazard Classification: Irritant (Skin/Eye).

  • Storage: Store at +2°C to +8°C. The compound is stable but may oxidize over prolonged exposure to air at room temperature.

  • Solubility Prep: For cell culture, dissolve in DMSO to create a 100 mM stock. Dilute into media ensuring final DMSO concentration <0.5%.

References

  • National Institutes of Health (NIH). (2023). PubChem Compound Summary: Phenylnonanoic acid.[1] PubChem.[2][1] Available at: [Link][1]

  • Hama, H., et al. (2013). Synthesis of 9-Oxononanoic Acid, a Precursor for Biopolymers. (Contextual reference on enzymatic pathways for nonanoic derivatives). Available at: [Link]

  • Wada, M., et al. (2022). Metabolism of phenolics... and the role of fatty acid beta-oxidation. (Discusses chain shortening of phenyl-alkanoic acids). Available at: [Link]

9-Phenylnonanoic Acid: A Strategic Precursor for Aromatic Biopolymers and Metabolic Probing

[1]

Executive Summary: The Chemical Logic

9-Phenylnonanoic acid (CAS: 16269-06-0) is an ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

  • Metabolic Resilience: The terminal phenyl ring acts as a metabolic "tag," resisting complete degradation in specific mutant strains and allowing for the tracking of carbon flux through the

    
    -oxidation spiral.
    
  • Material Functionalization: When incorporated into biopolymers (PHAs), the bulky aromatic side chain disrupts crystalline packing, significantly altering the thermal and mechanical properties (e.g., lowering

    
    , increasing elasticity) compared to aliphatic counterparts.
    

This guide details the mechanistic pathway of 9-PNA incorporation, experimental protocols for its use in Pseudomonas fermentation, and its application in generating novel biomaterials.

The Biosynthetic Mechanism

To effectively use 9-PNA, researchers must understand its metabolic fate. Unlike simple sugars, 9-PNA enters the


-oxidation pathway
Pathway Dynamics

Upon entering the cell (facilitated by FadL ), 9-PNA is activated to 9-phenylnonanoyl-CoA by acyl-CoA synthetase (FadD ). From here, it enters the

  • Cycle 1: 9-Phenylnonanoyl-CoA

    
     7-Phenylheptanoyl-CoA + Acetyl-CoA.
    
  • Cycle 2: 7-Phenylheptanoyl-CoA

    
     5-Phenylpentanoyl-CoA + Acetyl-CoA.
    

Crucial Divergence: In PHA-accumulating organisms like Pseudomonas putida, the intermediate 3-hydroxyacyl-CoA derivatives are diverted from the oxidation cycle by the enzyme PhaG (transacylase) or directly via enoyl-CoA hydratase activity, serving as substrates for PHA Synthase (PhaC) .

Consequently, feeding 9-PNA typically results in a copolymer containing monomers of varying chain lengths (C9, C7, and C5 phenyl-side chains), rather than a homopolymer.

Visualization of Metabolic Flux

The following diagram illustrates the competitive pathways between energy generation (Beta-Oxidation) and polymer synthesis (PHA Cycle).

Gcluster_extExtracellular Environmentcluster_cytoCytoplasm (P. putida)PNA9-Phenylnonanoic Acid(9-PNA)PNA_CoA9-Phenylnonanoyl-CoAPNA->PNA_CoAFadL / FadD(Uptake & Activation)OH_PNA3-OH-9-Phenylnonanoyl-CoAPNA_CoA->OH_PNABeta-Oxidation(Hydratase)Hep_CoA7-Phenylheptanoyl-CoAOH_PNA->Hep_CoABeta-Oxidation(Chain Shortening)PHAAromatic PHA Copolymer(Poly-3-hydroxy-phenylalkanoate)OH_PNA->PHAPhaC(Synthase)OH_Hep3-OH-7-Phenylheptanoyl-CoAPen_CoA5-Phenylpentanoyl-CoAOH_Hep->Pen_CoAChain ShorteningOH_Hep->PHAPhaCOH_Pen3-OH-5-Phenylpentanoyl-CoAOH_Pen->PHAPhaCHep_CoA->OH_HepBeta-OxidationPen_CoA->OH_PenBeta-Oxidation

Figure 1: Metabolic fate of 9-PNA in Pseudomonas putida, showing competition between degradation and polymerization.

Experimental Protocols

Strain Selection & Causality

For high-yield biosynthesis, wild-type strains are often insufficient due to high

  • Recommended Strain: Pseudomonas putida KT2440 (or fadB mutants).

  • Reasoning: fadB mutants have impaired

    
    -oxidation, forcing the accumulation of enoyl-CoA and 3-hydroxyacyl-CoA intermediates, thereby pushing flux toward PHA synthesis [1, 6].
    
Precursor Feeding Protocol

This protocol is designed to maximize incorporation while mitigating the toxicity of aromatic fatty acids.

Materials:

  • 9-Phenylnonanoic acid (Dissolved in DMSO or neutralized with NaOH to pH 7.0).

  • Mineral Salts Medium (MSM).

  • Co-substrate (Glucose or Octanoic acid).

Workflow:

  • Inoculation: Cultivate P. putida in LB medium overnight at 30°C.

  • Biomass Generation: Transfer to MSM + 1% Glucose (w/v). Incubate until mid-log phase (

    
    ).
    
    • Technical Note: Do not add 9-PNA yet. Establish healthy biomass first to withstand aromatic toxicity.

  • Induction/Feeding: Add 9-PNA to a final concentration of 5 mM .

    • Optional: Add a co-substrate (e.g., 2 mM octanoic acid) to stimulate basal PHA synthase expression if using a non-constitutive strain.

  • Fermentation: Incubate for 24–48 hours at 30°C, 200 rpm.

  • Harvest: Centrifuge (4000

    
     g, 15 min) and lyophilize the pellet.
    
Extraction & Analysis (Self-Validating)

To verify incorporation, you must extract the polymer and analyze the monomer composition.

  • Methanolysis: Resuspend 20 mg lyophilized cells in 2 mL chloroform and 2 mL methanol containing 15%

    
    . Heat at 100°C for 140 min.
    
    • Mechanism:[1][2][3] This converts the PHA polymer into methyl esters of its constituent monomers (3-hydroxy-9-phenylnonanoate methyl ester, etc.).

  • Extraction: Add 1 mL water, vortex, and phase separate. Recover the lower chloroform phase.

  • GC-MS Analysis: Inject 1

    
    L into a GC-MS.
    
    • Validation Marker: Look for characteristic fragmentation patterns of phenyl-alkanoic esters (

      
       91 for tropylium ion, and 
      
      
      103 for the hydroxyl group alpha-cleavage).

Quantitative Performance & Applications

When 9-PNA is used as a precursor, the resulting polymer properties shift dramatically compared to aliphatic PHAs. The aromatic ring introduces steric bulk, reducing crystallinity.

Table 1: Comparative Incorporation Efficiency (Typical Data)
Substrate FedMajor Monomer DetectedSecondary MonomersPolymer

(°C)
Yield (% dry wt)
Nonanoic Acid (C9)3-OH-Nonanoate (C9)C7, C5-35 to -4040-60%
9-Phenylnonanoic Acid 3-OH-7-Phenylheptanoate3-OH-9-Phenylnonanoate-10 to +520-40%
5-Phenylvaleric Acid 3-OH-5-PhenylvalerateNone+10 to +15<15%

Data synthesized from metabolic studies on P. putida [1, 9, 13].

Interpretation:

  • Feeding 9-PNA rarely yields a pure C9-phenyl polymer. The dominant fraction is often the C7 intermediate (3-hydroxy-7-phenylheptanoate) due to the efficiency of the first round of

    
    -oxidation [9].
    
  • Application: These aromatic PHAs are investigated for use in tissue engineering scaffolds where higher stiffness (higher

    
    ) and specific cell-adhesion properties (mediated by the phenyl ring) are required.
    

Drug Development Context: Histone Demethylase Inhibition

Beyond bioplastics, 9-PNA serves as a structural scaffold in medicinal chemistry.

  • Target: KDM2/7 Histone Lysine Demethylase subfamily.

  • Mechanism: The 9-PNA backbone mimics the lysine side chain, positioning the phenyl group to interact with the hydrophobic pocket of the enzyme. Derivatives (e.g., hydroxamates) have shown antiproliferative activity in cancer cell lines [8].

References

  • FadD from Pseudomonas putida CA-3 Is a True Long-Chain Fatty Acyl Coenzyme A Synthetase That Activates Phenylalkanoic and Alkanoic Acids. Applied and Environmental Microbiology. 4[5][6]

  • 9-Phenylnonanoic acid - PubChemLite. PubChem. 7[5]

  • Synthesis of 9-oxononanoic acid, a precursor for biopolymers. PubMed.[1][2] 1[5]

  • Identification of the KDM2/7 Histone Lysine Demethylase Subfamily Inhibitor and its Antiproliferative Activity. Journal of Medicinal Chemistry. 8[5]

  • Cometabolism of ω-Phenylalkanoic Acids with Butyric Acid for Efficient Production of Aromatic Polyesters in Pseudomonas putida BM01. ResearchGate. 9

  • Biosynthesis, Modification, and Biodegradation of Bacterial Medium-Chain-Length Polyhydroxyalkanoates. ResearchGate. 10

Technical Guide: Safety, Handling, and Application of 9-Phenylnonanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

9-Phenylnonanoic acid (CAS: 16269-06-0) is an omega-phenyl fatty acid utilized primarily as a metabolic probe in beta-oxidation studies and as a precursor in the biosynthesis of functionalized polyhydroxyalkanoates (PHAs).[1] Its hybrid structure—combining a lipophilic phenyl ring with a medium-chain carboxylic acid tail—imparts unique physicochemical properties that require specific handling protocols to maintain reagent integrity and ensure operator safety.

This guide moves beyond basic SDS data, providing a field-validated framework for the safe integration of this compound into drug discovery and biopolymer workflows.

Table 1: Physicochemical Characterization
PropertyValueTechnical Note
CAS Number 16269-06-0Verify against CoA; do not confuse with nonanoic acid.
Formula C₁₅H₂₂O₂MW: 234.33 g/mol
Physical State Solid / Low-melting solidMelting Point: 39–40 °C. May liquefy during transit.
Solubility DMSO, Ethanol, ChloroformNegligible water solubility (<0.1 mg/mL).
pKa ~4.78 (Predicted)Behaves as a typical weak organic acid.
Appearance White to off-white powderDiscoloration (yellowing) indicates oxidation.

Hazard Profiling & Risk Assessment

While 9-Phenylnonanoic acid is not classified as a Category 1 toxin, its fatty acid nature presents specific irritation hazards. The lipophilic tail facilitates skin penetration, potentially enhancing the delivery of the acidic headgroup to the dermis.

Core Hazards (GHS Classification)
  • Skin Irritation (Category 2 - H315): Prolonged contact causes erythema. The compound's melting point (~40°C) means skin contact can induce melting, increasing surface area coverage.

  • Eye Irritation (Category 2A - H319): Particulates or vapors (if heated) cause severe irritation.

  • Aquatic Toxicity (Chronic - H412): Like many phenyl-alkanoic acids, it may persist in aquatic environments.

The "Thermal Phase Change" Risk

Expert Insight: A critical, often overlooked risk is the compound's melting point (39–40 °C). In warm laboratory environments or during exothermic dissolution, the solid powder can unexpectedly turn into an oily liquid.

  • Risk: Liquid spills are harder to contain than powder spills and penetrate nitrile gloves faster.

  • Control: Handle weighed aliquots on cooling blocks if room temperature exceeds 25°C.

Storage & Stability Protocols

Proper storage is not just about safety; it is about preserving the "metabolic fidelity" of the probe.

Environmental Controls
  • Temperature: Store at 2–8 °C . While stable at room temperature, refrigeration prevents "caking" or partial melting, ensuring precise weighing.

  • Atmosphere: Hygroscopic potential is low, but oxidation of the alpha-carbon is possible over years. Store under inert gas (Argon/Nitrogen) for long-term archiving (>6 months).

  • Container: Amber glass vials with Teflon-lined caps. Avoid polystyrene (PS) plastics, as the phenyl moiety can interact with certain polymers over time.

Solubilization Workflow

Researchers often struggle with precipitation when introducing this compound into aqueous media.

Protocol: Preparation of 100 mM Stock Solution

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide). Ethanol is a secondary choice but evaporates, altering concentration.

  • Dissolution:

    • Weigh 23.4 mg of 9-Phenylnonanoic acid.

    • Add 1 mL of DMSO.

    • Critical Step: Vortex for 30 seconds. If the solid resists, warm the vial to 45°C (water bath) for 2 minutes. The compound melts at 40°C, facilitating immediate dissolution.

  • Aqueous Dilution: When diluting into cell culture media, keep the final DMSO concentration <0.5% to prevent cytotoxicity. Add the stock slowly to the media while vortexing to prevent microprecipitation.

Operational Workflows (Visualization)

Safe Handling & Solubilization Logic

This diagram outlines the decision matrix for handling the compound based on its phase behavior.

HandlingWorkflow Start Start: 9-Phenylnonanoic Acid Source CheckTemp Check Ambient Temp Start->CheckTemp HighTemp Temp > 25°C CheckTemp->HighTemp Cooling Place Vial on Ice/Cold Block (Prevent Phase Change) HighTemp->Cooling Yes Weighing Weigh Required Mass (Use Anti-Static Gun) HighTemp->Weighing No Cooling->Weighing Solvent Add Solvent (DMSO/EtOH) Weighing->Solvent Dissolve Vortex / Warm to 45°C (Intentional Melting) Solvent->Dissolve QC Visual Check: Clear Solution? Dissolve->QC QC->Dissolve No (Precipitate) Ready Ready for Assay QC->Ready Yes

Figure 1: Decision matrix for handling 9-Phenylnonanoic acid, emphasizing thermal control to manage its low melting point.

Application: Biosynthetic Pathway Integration

9-Phenylnonanoic acid is a critical substrate for Pseudomonas putida to synthesize phenyl-functionalized PHAs (Polyhydroxyalkanoates).

Biosynthesis Substrate 9-Phenylnonanoic Acid (Substrate) Uptake Cellular Uptake (FadL Transporter) Substrate->Uptake BetaOx Beta-Oxidation Cycle (Removal of C2 Units) Uptake->BetaOx Intermediates Phenyl-hydroxyacyl-CoA Intermediates BetaOx->Intermediates Metabolic Processing Polymerization Polymerization (PhaC Synthase) Intermediates->Polymerization Product Phenyl-PHA Biopolymer Polymerization->Product

Figure 2: Metabolic pathway for incorporating 9-Phenylnonanoic acid into biopolymers using Pseudomonas putida.

Emergency Response & Disposal

Spill Response (Molten vs. Solid)
  • Solid Spill: Sweep gently to avoid dust generation. Place in a sealed hazardous waste bag.

  • Molten Spill (Liquid):

    • Cool: Apply crushed ice (in a bag) over the spill area to solidify the acid.

    • Scrape: Once solid, scrape up the material.

    • Neutralize: Wipe the surface with 5% Sodium Bicarbonate (NaHCO₃) solution to neutralize residue.

    • Clean: Final wipe with ethanol.

First Aid
  • Skin Contact: Wash immediately with soap and water. Do not use organic solvents (ethanol/acetone) on the skin, as this will dissolve the fatty acid and drive it deeper into the dermal layers.

  • Eye Contact: Rinse with water for 15 minutes. Consult an ophthalmologist if redness persists.

Disposal

Dispose of as Solid Organic Waste . Do not pour down drains. The phenyl ring makes this compound resistant to standard biological wastewater treatment; it requires high-temperature incineration.

Scientific Context & Applications

Why use 9-Phenylnonanoic acid?

  • Metabolic Probing (Knoop's Legacy): It is a modern analog of the compounds used in Franz Knoop’s classic experiments. Because the phenyl group blocks beta-oxidation at the final step (yielding benzoic acid or phenylacetic acid derivatives depending on chain length), it allows researchers to track fatty acid catabolism with high precision [1][2].

  • Biopolymer Engineering: In Pseudomonas putida (strains like U or KT2440), this acid serves as a "smart" precursor. The bacteria incorporate the phenyl side chain into the PHA polymer backbone, drastically altering the thermal and mechanical properties of the resulting bioplastic (e.g., increasing glass transition temperature) [3].

References

  • National Institutes of Health (NIH). (n.d.). 9-PHENYLNONANOIC ACID Structure and Data. Global Substance Registration System. Retrieved from [Link]

Sources

Technical Guide: 9-Phenylnonanoic Acid (CAS 16269-06-0)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Safety & Handling Guide Audience: Researchers, Medicinal Chemists, and Safety Officers

Executive Summary & Research Context

9-Phenylnonanoic acid (CAS: 16269-06-0) is an


-phenyl-substituted fatty acid derivative. Structurally, it consists of a nine-carbon aliphatic chain terminated by a carboxylic acid group at position 1 and a phenyl ring at position 9.

In drug development and biochemical research, this compound serves as a critical amphiphilic probe . Its structure mimics natural fatty acids (like nonanoic or capric acid) but incorporates a UV-active phenyl chromophore, facilitating detection in albumin-binding assays, membrane partition studies, and metabolic tracking. It is also utilized as a building block in the synthesis of polyhydroxyalkanoates (PHAs) and as a lipophilic linker in PROTAC (Proteolysis Targeting Chimera) design.

Key Safety Characteristic: Unlike short-chain acids (e.g., acetic acid) which are volatile and corrosive, 9-phenylnonanoic acid is a low-melting solid (m.p. ~39–40 °C). This physical state presents unique handling challenges, as it can inadvertently liquefy in warm laboratory environments, altering spill response and weighing protocols.

Physicochemical Profile

The following data establishes the baseline for handling and storage.

PropertyValueContext for Handling
CAS Number 16269-06-0 Unique identifier for inventory/waste tracking.
Molecular Formula

Molecular Weight 234.33 g/mol Calculation basis for molarity.
Physical State Solid / Semi-solidMelts near body temperature; may appear as an oil in summer.
Melting Point 39–40 °CCritical: Store in a cool place (<25 °C) to maintain solid form.
Boiling Point 143–146 °C (0.002 Torr)High boiling point; low volatility risk at RT.
pKa (Predicted) ~4.78Weak acid; exists as carboxylate anion at physiological pH (7.4).
LogP (Predicted) ~4.5–5.0Highly lipophilic; readily penetrates cell membranes and gloves.
Solubility DMSO, Ethanol, ChloroformInsoluble in water without pH adjustment.

Hazard Identification & Toxicology (GHS)

While specific toxicological reports for this exact CAS are less abundant than for common solvents, its hazard profile is derived from its chemical class (long-chain organic acids) and validated by supplier safety data.

GHS Classification[1][2][3][4]
  • Signal Word: WARNING

  • Pictogram: GHS07 (Exclamation Mark)

Hazard CategoryCodeStatementMechanism of Action
Skin Irritation Cat. 2 (H315) Causes skin irritation.The carboxylic acid head group protonates surface proteins, while the lipophilic tail facilitates dermal penetration, leading to localized inflammation.
Eye Irritation Cat. 2A (H319) Causes serious eye irritation.[1]Acidic pH disrupts the corneal epithelium; lipophilicity makes it difficult to wash out with water alone.
STOT - SE Cat. 3 (H335) May cause respiratory irritation.Inhalation of dust or aerosols (if melted/sprayed) irritates mucous membranes.
Expert Insight: The Lipophilicity Factor

Researchers must note that the phenyl ring significantly increases the compound's lipophilicity compared to nonanoic acid. This implies:

  • Enhanced Skin Absorption: It can penetrate the stratum corneum more effectively than hydrophilic acids.

  • Retention: Once absorbed, it partitions into lipid bilayers, potentially prolonging irritation.

Safe Handling & Experimental Protocols

Handling Low-Melting Solids

Because 9-phenylnonanoic acid melts at ~40 °C, friction from a spatula or heat from a gloved hand can cause partial melting, leading to dosing errors (sticking to weighing paper).

Protocol:

  • Chill Before Weighing: Place the container in a fridge (4 °C) for 30 minutes prior to use to ensure the material is a free-flowing solid.

  • Anti-Static Tools: Use anti-static weighing boats; the waxy nature of the solid can generate static charge.

  • Liquid Transfer (Alternative): If the lab is warm (>25 °C), gently melt the entire aliquot in a water bath (45 °C) and pipette it as a liquid (Density

    
     0.99 g/mL) for higher precision.
    
Solubilization Workflow

For biological assays, the compound must be dissolved in an organic solvent before dilution into aqueous media.

Figure 1: Solubilization workflow ensuring homogeneity and preventing precipitation shock.

Step-by-Step Solubilization:

  • Primary Solvent: Dissolve the weighed solid in 100% DMSO or Ethanol. A concentration of 10–50 mM is standard.

  • Sonication: If the solid is waxy and slow to dissolve, sonicate for 30 seconds at ambient temperature.

  • Aqueous Dilution: Add the stock solution dropwise to the stirring aqueous buffer.

    • Note: The final organic solvent concentration should typically be <0.5% (v/v) to avoid cytotoxicity in cell assays.

    • pH Check: High concentrations may lower the pH of unbuffered media; verify pH is ~7.4.

Emergency Response & First Aid

This protocol is designed for a research laboratory setting.

Exposure Response Matrix
Exposure RouteImmediate ActionRationale
Eye Contact Irrigate immediately for 15+ mins. Lift eyelids.Acidic lipophiles adhere to corneal tissue; prolonged flushing is required to remove the hydrophobic residue.
Skin Contact Soap and Water. Do not use solvents (EtOH).Solvents like ethanol will dissolve the acid and drive it deeper into the skin. Soap emulsifies the lipophilic tail for removal.
Inhalation Move to fresh air. Support breathing if labored.Respiratory mucosal irritation can cause delayed inflammation.
Ingestion Rinse mouth. Do NOT induce vomiting. Vomiting risks re-exposing the esophagus to the acidic irritant.
Spill Cleanup (Molten vs. Solid)
  • Scenario A: Solid Spill: Sweep up carefully to avoid dust generation. Place in a chemically compatible waste container.

  • Scenario B: Molten/Liquid Spill:

    • Ventilate the area.

    • Absorb with an inert material (vermiculite or dry sand).

    • Neutralize the surface with a dilute sodium bicarbonate solution (

      
      ) to ensure acid neutralization.
      
    • Clean the area with soap and water to remove the waxy residue.

Figure 2: Decision tree for spill remediation based on physical state.

Storage & Stability

  • Temperature: Store at 2–8 °C (Refrigerated) . While room temperature storage is chemically stable, refrigeration prevents the "melting/resolidifying" cycles that can degrade crystal quality and trap moisture.

  • Atmosphere: Keep container tightly closed. The compound is stable but can slowly oxidize over months if exposed to air and light (due to the benzylic position, though less reactive than polyunsaturated chains).

  • Incompatibility: Strong oxidizing agents and strong bases.

References

  • ChemicalBook. (2023). 9-Phenylnonanoic acid Properties and Safety. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023).[2] Nonanoic acid (Structure/Properties Surrogate). NIST Chemistry WebBook, SRD 69.[2] Retrieved from

  • PubChem. (2025).[3] Phenylnonanoic acid Compound Summary. National Library of Medicine.[3] Retrieved from

  • Aromsyn Co., Ltd. (2024).[1] 9-Phenylnonanoic acid Product Specifications. Retrieved from

Sources

Methodological & Application

Application Note: High-Performance Liquid Chromatography Quantification of 9-Phenylnonanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

9-Phenylnonanoic acid (9-PNA) is an omega-phenyl fatty acid characterized by a nine-carbon aliphatic chain terminated by a phenyl ring. Its structural duality—combining a hydrophobic alkyl chain/aromatic ring with a polar carboxylic acid tail—presents specific chromatographic challenges.

This protocol details a robust Reversed-Phase HPLC (RP-HPLC) method for the quantification of 9-PNA. Unlike standard fatty acid analysis which often requires derivatization for GC, 9-PNA possesses a phenyl chromophore, allowing for direct UV detection.

Mechanistic Insight: The "Why" Behind the Method
  • Stationary Phase Selection (C18): With a predicted LogP of ~4.6–5.0, 9-PNA is highly hydrophobic. A C18 (Octadecylsilane) column provides the necessary hydrophobic interaction surface to retain the nonyl chain and the phenyl ring.

  • Ion Suppression (pH Control): The pKa of the carboxylic acid group is approximately 4.8. To obtain sharp, symmetrical peaks, the mobile phase pH must be maintained well below this pKa (typically pH 2.0–3.0).[1] This suppresses ionization (

    
    ), ensuring the analyte remains in its neutral, more hydrophobic form, preventing peak tailing and "fronting" caused by mixed-mode interactions.
    
  • Detection Physics: The phenyl ring exhibits UV absorption maxima near 210 nm (E2 band) and a weaker benzenoid band around 254 nm. While 254 nm offers higher selectivity against non-aromatic impurities, 210 nm provides superior sensitivity for trace quantification.

Experimental Workflow Diagram

The following logic flow illustrates the critical path from sample preparation to data validation, highlighting decision nodes for optimization.

G Start Sample Material (Solid/Oil) Solubility Solubilization (100% Acetonitrile) Start->Solubility Dissolve Filter Filtration (0.22 µm PTFE) Solubility->Filter Remove Particulates HPLC HPLC System (Gradient Elution) Filter->HPLC Inject 10-20 µL Column Stationary Phase C18, 150x4.6mm, 5µm HPLC->Column Mobile Mobile Phase Acidified Water / ACN HPLC->Mobile Detect UV Detection (210 nm vs 254 nm) Column->Detect Separation Mobile->Detect Data Data Analysis Integration & Quant Detect->Data Signal Output

Caption: Operational workflow for 9-Phenylnonanoic acid quantification, emphasizing the critical solubilization and separation phases.

Materials and Reagents

  • Reference Standard: 9-Phenylnonanoic acid (>98% purity).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent, 18.2 MΩ).

  • Additives: Phosphoric Acid (85%, HPLC Grade) or Trifluoroacetic Acid (TFA).

  • Filtration: 0.22 µm PTFE syringe filters (Nylon is acceptable if compatible with solvent, but PTFE is preferred for hydrophobic analytes to minimize binding).

Chromatographic Conditions

This method utilizes a gradient elution to ensure elution of the highly hydrophobic 9-PNA while cleaning the column of potential matrix contaminants.

ParameterSpecificationNote
Column C18 (L1), 150 mm × 4.6 mm, 5 µmAlternative: C8 for faster elution, but C18 provides better resolution from shorter chain analogs.
Mobile Phase A 0.1% Phosphoric Acid in WaterpH ~2.5. Critical for suppressing carboxylic acid ionization.
Mobile Phase B Acetonitrile (100%)ACN is preferred over MeOH for lower backpressure and sharper peaks for phenyl compounds.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Column Temp 35°CSlightly elevated temperature improves mass transfer and reduces backpressure.
Injection Vol 10 µLAdjust based on concentration; keep sample solvent strength close to initial gradient conditions if possible.
Detection UV @ 210 nm (Primary)Secondary: 254 nm for specificity checks.
Run Time 20 MinutesIncludes re-equilibration.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0 6040Initial Hold
2.0 6040Isocratic Hold
12.0 595Linear Ramp (Elution of 9-PNA)
15.0 595Wash Step
15.1 6040Return to Initial
20.0 6040Re-equilibration

Note: 9-PNA typically elutes between 8–11 minutes depending on the specific carbon load of the C18 column and dead volume of the system.

Standard Preparation Protocol

1. Stock Solution (1.0 mg/mL):

  • Weigh 10.0 mg of 9-Phenylnonanoic acid standard.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with 100% Acetonitrile .

  • Storage: Stable at 4°C for 1 month.

2. Working Standards (Calibration Curve): Prepare serial dilutions using the mobile phase mixture (50:50 ACN:Water) as the diluent to prevent solvent mismatch peaks.

Standard IDConcentration (µg/mL)Preparation
STD-1 100.0100 µL Stock + 900 µL Diluent
STD-2 50.0500 µL STD-1 + 500 µL Diluent
STD-3 25.0500 µL STD-2 + 500 µL Diluent
STD-4 10.0400 µL STD-3 + 600 µL Diluent
STD-5 5.0500 µL STD-4 + 500 µL Diluent

Method Validation Parameters (Self-Validating System)

To ensure trustworthiness, the following System Suitability Test (SST) criteria must be met before running samples.

System Suitability Criteria
  • Retention Time %RSD: < 2.0% (n=5 injections of STD-3).

  • Peak Area %RSD: < 2.0% (n=5 injections of STD-3).

  • Tailing Factor (T): 0.8 < T < 1.5. Tailing > 1.5 indicates insufficient pH control or column aging.

  • Theoretical Plates (N): > 3000.

Linearity & Range
  • Range: 5.0 µg/mL to 100.0 µg/mL.

  • Regression: Linear (

    
    ).
    
Limit of Detection (LOD)
  • Estimated at ~0.5 µg/mL (Signal-to-Noise ratio = 3) at 210 nm.

Troubleshooting Guide

Issue: Peak Tailing

  • Cause: Silanol interactions or ionization of the carboxyl group.

  • Fix: Ensure Mobile Phase A pH is < 3.0. Add 0.1% TFA instead of Phosphoric acid for stronger ion pairing/suppression if using an older column.

Issue: Retention Time Drift

  • Cause: Temperature fluctuations or incomplete column equilibration.

  • Fix: Use a column oven at 35°C. Increase re-equilibration time at the end of the gradient (15.1–20.0 min).

Issue: Baseline Drift at 210 nm

  • Cause: UV absorption of the mobile phase (specifically Acetonitrile/Acid cutoff).

  • Fix: Use HPLC-grade Phosphoric Acid and high-purity Acetonitrile (far UV cut-off grade). Perform a blank subtraction if necessary.

References

  • PubChem. (n.d.).[2] 9-Phenylnonanoic acid (Compound).[3][4][5] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Sielc Technologies. (n.d.). HPLC Method for Analysis of Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (2012). Quantitative HPLC Analysis of Acids using Fluorescence Detection. (Contextual reference for fatty acid analysis challenges). Retrieved from [Link]

Sources

The Phenylalkyl Chain as a Chemical Reporter: Application of 9-Phenylnonanoic Acid in Elucidating Fatty Acid-Protein Interactions through Chemical Proteomics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond a Simple Fatty Acid

9-Phenylnonanoic acid is a unique fatty acid characterized by a nine-carbon aliphatic chain terminating in a phenyl ring.[1] While its natural occurrence has been noted in sources like butter fat and its role as a biosynthetic precursor in bacteria is recognized, its utility within the expansive field of proteomics has remained largely untapped.[2] This application note moves beyond the established biological context of 9-phenylnonanoic acid to propose its novel application as a versatile chemical probe for the exploration of fatty acid-protein interactions.

The unique structural features of 9-phenylnonanoic acid—specifically its long hydrophobic carbon chain and the chemically tractable phenyl group—make it an ideal scaffold for the design of activity-based probes (ABPs).[3][4] Such probes can be instrumental in identifying novel protein targets that bind fatty acids, elucidating the mechanisms of lipid metabolism, and discovering new therapeutic targets for diseases associated with aberrant fatty acid signaling. This guide provides a comprehensive framework for the synthesis, application, and data analysis of a 9-phenylnonanoic acid-based chemical probe for proteomics research.

Principle of the Method: From Fatty Acid Mimic to Proteomic Tool

The core of this proposed application lies in the conversion of the relatively inert 9-phenylnonanoic acid into a powerful chemical proteomics tool. This is achieved by functionalizing the terminal phenyl ring with a "warhead" and a "reporter handle". The long nonanoic acid chain acts as a mimic of natural fatty acids, directing the probe to the fatty acid binding pockets of proteins.

The workflow, as conceptualized in this note, follows the principles of activity-based protein profiling (ABPP) and chemical proteomics.[4][5][6] A 9-phenylnonanoic acid-derived probe is introduced to a biological sample (cell lysate, tissue homogenate, or even live cells). The probe, guided by its fatty acid-like structure, will form covalent bonds with reactive amino acid residues within or near the binding sites of target proteins. Subsequent to this labeling event, the reporter handle is utilized for the enrichment of the probe-protein conjugates, typically via biotin-streptavidin affinity purification.[7][8] The enriched proteins are then subjected to standard "bottom-up" proteomic analysis, involving enzymatic digestion followed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the protein targets.

Diagram of the Proposed Experimental Workflow

ABPP_Workflow cluster_synthesis Probe Synthesis cluster_labeling Protein Labeling cluster_enrichment Enrichment cluster_analysis Mass Spectrometry Analysis 9PNA 9-Phenylnonanoic Acid Functionalization Chemical Modification (e.g., Diazirine, Alkyne) 9PNA->Functionalization Probe 9-PNA Probe Functionalization->Probe Incubation Incubation & UV Crosslinking Probe->Incubation Lysate Cell Lysate / Proteome Lysate->Incubation Labeled_Proteome Covalently Labeled Proteome Incubation->Labeled_Proteome Click_Chemistry Click Chemistry with Biotin-Azide Labeled_Proteome->Click_Chemistry Streptavidin_Beads Streptavidin Affinity Purification Click_Chemistry->Streptavidin_Beads Enriched_Proteins Enriched Target Proteins Streptavidin_Beads->Enriched_Proteins Digestion On-Bead Tryptic Digestion Enriched_Proteins->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data_Analysis Protein Identification & Quantification LCMS->Data_Analysis

Caption: Proposed workflow for using a 9-Phenylnonanoic acid-based probe in chemical proteomics.

Detailed Protocols

Part 1: Synthesis of a 9-Phenylnonanoic Acid-Based Probe

This protocol describes a hypothetical synthesis of a trifunctional probe containing:

  • The 9-phenylnonanoic acid core for target recognition.

  • A photo-reactive diazirine group for covalent crosslinking.

  • A terminal alkyne handle for click chemistry-based reporter tagging.

Materials:

  • 9-Phenylnonanoic acid

  • Standard organic synthesis reagents and solvents (to be determined by a synthetic organic chemist)

  • Access to standard organic chemistry laboratory equipment (NMR, MS for characterization)

Protocol:

  • Step 1: Introduction of the Photo-reactive Group: The phenyl ring of 9-phenylnonanoic acid would be functionalized with a diazirine moiety. This can be achieved through established organic synthesis routes, for instance, via a Friedel-Crafts acylation followed by a series of transformations to generate the diazirine ring.

  • Step 2: Introduction of the Reporter Handle: An alkyne group would be introduced onto the phenyl ring, positioned to not interfere with the fatty acid chain's binding properties. This provides a bio-orthogonal handle for subsequent "click" chemistry.

  • Step 3: Purification and Characterization: The final probe molecule would be purified using techniques like flash chromatography or HPLC. Its structure and purity must be rigorously confirmed using NMR and high-resolution mass spectrometry.

Part 2: Labeling of Cellular Proteome with the 9-PNA Probe

Materials:

  • Synthesized 9-PNA photo-reactive probe

  • Cell culture or tissue of interest

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • UV crosslinking device (365 nm)

  • BCA protein assay kit

Protocol:

  • Cell Lysis: Harvest cells and prepare a clarified cell lysate using a suitable lysis buffer. Determine the total protein concentration using a BCA assay.

  • Probe Incubation: Dilute the 9-PNA probe in a suitable solvent (e.g., DMSO) and add it to the cell lysate to a final concentration of 10-50 µM. Incubate for 1 hour at 4°C with gentle rotation to allow the probe to bind to its protein targets.

  • Photo-Crosslinking: Transfer the lysate to a non-binding plate and expose it to UV light (365 nm) on ice for 15-30 minutes to induce covalent crosslinking between the probe and target proteins.

  • Control Samples: Prepare control samples, including a no-probe control and a competition control where the lysate is pre-incubated with an excess of unmodified 9-phenylnonanoic acid before adding the probe.

Part 3: Enrichment of Labeled Proteins

Materials:

  • Biotin-azide reporter tag

  • Click chemistry reagents (e.g., copper (II) sulfate, TBTA ligand, sodium ascorbate)

  • Streptavidin-coated magnetic beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS and urea)

Protocol:

  • Click Chemistry: To the UV-crosslinked lysate, add the biotin-azide reporter tag and the click chemistry reaction cocktail. Incubate for 1-2 hours at room temperature to attach the biotin tag to the probe.

  • Affinity Purification: Add streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at 4°C to capture the biotinylated protein-probe complexes.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Perform a series of stringent washes to remove non-specifically bound proteins. This may include washes with high salt, urea, and detergents.

  • Elution/On-Bead Digestion: The captured proteins can be eluted from the beads, or more commonly, subjected to on-bead tryptic digestion.

Part 4: Sample Preparation for Mass Spectrometry and Data Analysis

Materials:

  • DTT (Dithiothreitol)

  • Iodoacetamide

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • LC-MS/MS system

Protocol:

  • Reduction and Alkylation: Resuspend the beads in a buffer containing DTT to reduce disulfide bonds, followed by incubation with iodoacetamide to alkylate the resulting free thiols.

  • Tryptic Digestion: Add trypsin to the bead suspension and incubate overnight at 37°C to digest the proteins into peptides.

  • Peptide Extraction and Desalting: Collect the supernatant containing the peptides. Acidify with formic acid and desalt the peptides using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis: Analyze the desalted peptides using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.

  • Data Analysis: Search the resulting MS/MS spectra against a protein database (e.g., UniProt) using a search engine like MaxQuant or Sequest. Proteins that are significantly enriched in the probe-treated sample compared to the control samples are considered potential binding partners of 9-phenylnonanoic acid.

Data Interpretation and Expected Outcomes

The primary outcome of this experimental workflow will be a list of proteins identified as potential interactors of 9-phenylnonanoic acid.

Metric Probe-Treated Sample No-Probe Control Competition Control Interpretation
Spectral Counts / Intensity HighLow / ZeroSignificantly ReducedIndicates specific binding of the probe to the target protein.
Number of Unique Peptides HighLow / ZeroSignificantly ReducedCorroborates specific binding and successful identification.

A successful experiment will yield a list of proteins with high spectral counts or intensities in the experimental sample that are absent or significantly reduced in the control samples. These proteins can then be further validated using orthogonal methods such as Western blotting, isothermal titration calorimetry, or enzymatic assays.

Conclusion and Future Perspectives

This application note presents a novel, albeit currently hypothetical, application of 9-phenylnonanoic acid in the field of proteomics. By leveraging its unique chemical structure, it is plausible to develop powerful chemical probes for the discovery of new fatty acid-binding proteins and the elucidation of their roles in health and disease. The successful implementation of the described workflows would not only expand the toolkit of chemical proteomics but also open new avenues for drug discovery and development.

References

  • Parker, C. G., & Cravatt, B. F. (2022). Chemical Proteomics Reveals Antibiotic Targets of Oxadiazolones in MRSA. Journal of the American Chemical Society, 144(51), 23368–23378. Retrieved from [Link]

  • Chen, E. I., Cociorva, D., Norris, J. L., & Yates, J. R. (2007). Perfluorooctanoic Acid for Shotgun Proteomics. Journal of Proteome Research, 6(4), 1529–1535. Retrieved from [Link]

  • Kerr, F. K., & Wright, C. W. (2007). The role of targeted chemical proteomics in pharmacology. British Journal of Pharmacology, 151(7), 947–955. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 9-oxononanoic acid. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 9-Aminononanoic acid. PubChem. Retrieved from [Link]

  • Rutherfurd, S. M., & Gilani, G. S. (2009). Amino Acid Analysis. Current Protocols in Protein Science, Chapter 11, Unit 11.9. Retrieved from [Link]

  • Drag, M., & Salvesen, G. S. (2010). Activity Based Probes as a tool for Functional Proteomic Analysis of Proteases. Current Drug Targets, 11(11), 1371–1381. Retrieved from [Link]

  • Gsponer, J., & Filo, J. (2023). A proteome-wide atlas of drug mechanism of action. Nature Communications, 14(1), 234. Retrieved from [Link]

  • Chen, Y., et al. (2023). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Molecules, 28(14), 5484. Retrieved from [Link]

  • Zhang, M., & Liu, Y. (2018). Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications?. Expert Review of Proteomics, 15(8), 631–639. Retrieved from [Link]

  • Rutherfurd, S. M., & Gilani, G. S. (2009). Amino acid analysis. Current Protocols in Protein Science, Chapter 11, Unit 11.9. Retrieved from [Link]

  • Weeks, A. M., & Slavoff, S. A. (2022). Chemical labeling and proteomics for characterization of unannotated small and alternative open reading frame-encoded polypeptides. Current Opinion in Chemical Biology, 70, 102187. Retrieved from [Link]

  • Lan, J., et al. (2012). Rapid and effective removal of perfluorooctanoic acid from proteomics samples. Proteomics, 12(12), 1995–1998. Retrieved from [Link]

  • Zhang, M., & Liu, Y. (2018). Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications?. Expert Review of Proteomics, 15(8), 631–639. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenylnonanoic acid. PubChem. Retrieved from [Link]

  • Walker, J. M. (Ed.). (2002). The Protein Protocols Handbook. Humana Press. Retrieved from [Link]

Sources

Technical Application Note: Optimization of 9-Phenylnonanoic Acid (9-PNA) Delivery and Utilization in Mammalian Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

9-Phenylnonanoic acid (9-PNA) is a synthetic medium-chain fatty acid (MCFA) analogue featuring a terminal phenyl ring. Unlike physiological fatty acids, the phenyl moiety prevents complete degradation via


-oxidation, making 9-PNA a valuable metabolic tracer  and hydrophobic tag  in chemical biology.

However, 9-PNA presents significant challenges in cell culture:

  • Aqueous Insolubility: With a LogP of ~4.8, direct addition to media results in precipitation and inconsistent dosing.

  • Lipotoxicity: Free (unbound) fatty acids act as detergents, disrupting cell membranes and causing necrosis before metabolic uptake can occur.

  • Bioavailability: Cellular uptake of MCFAs is often carrier-dependent (e.g., CD36).

Core Directive: This guide provides a validated protocol to conjugate 9-PNA to Fatty Acid-Free Bovine Serum Albumin (BSA) . This mimics physiological transport, ensures solubility, and mitigates toxicity.

Pre-Analytical Phase: Chemical Properties & Handling

Before initiating cell culture, the compound must be prepared as a stable chemical stock.

Table 1: Physicochemical Properties of 9-PNA
PropertyValueImplication for Protocol
CAS Number 16269-06-0Verification of identity.
Molecular Weight 234.33 g/mol Calculation of Molar concentrations.
Physical State Viscous Oil / Low-melt SolidRequires warming (37°C) to pipette accurately.
Solubility (Water) Insoluble (< 0.1 mg/mL)DO NOT add directly to media.
Solubility (Ethanol) > 50 mg/mLPreferred solvent for stock preparation.
Solubility (DMSO) > 50 mg/mLAlternative solvent (use <0.1% v/v final).
pKa ~4.8Exists as an anion at physiological pH (7.4).

Core Protocol: Preparation of BSA-Conjugated 9-PNA

Objective: Create a physiological delivery system (5 mM 9-PNA conjugated to BSA) that is water-soluble and non-toxic.

Reagents Required[1][2][3][4]
  • 9-Phenylnonanoic Acid (9-PNA): High purity (>98%).[1]

  • Solvent: Absolute Ethanol (EtOH).

  • Carrier: Fatty Acid-Free BSA (Lyophilized powder, cell culture grade). Note: Standard BSA contains endogenous lipids that will compete with 9-PNA.

  • Base: 0.1 M NaOH (Sterile).

  • Vehicle: 150 mM NaCl solution or PBS (pH 7.4).

Step-by-Step Methodology
Phase A: Preparation of the 9-PNA Stock (50 mM)
  • Warm the 9-PNA container to 37°C to liquefy the oil.

  • Dissolve 11.7 mg of 9-PNA in 1.0 mL of Absolute Ethanol.

    • Expert Note: Ethanol is preferred over DMSO for fatty acid conjugation as it interferes less with BSA binding pockets.

  • Vortex for 30 seconds until completely clear.

Phase B: Preparation of the BSA Carrier (10% w/v)
  • Dissolve 5.0 g of Fatty Acid-Free BSA in 50 mL of 150 mM NaCl (or PBS).

  • Do not shake vigorously; rock gently or use a magnetic stirrer at low speed to avoid foaming (denaturation).

  • Filter sterilize using a 0.22 µm PES membrane .

Phase C: Conjugation (The "Seahorse" Method)

Target Ratio: 4:1 to 6:1 (Fatty Acid : Albumin). This protocol targets a 5 mM final fatty acid concentration.[2]

  • Aliquot 9 mL of the 10% BSA solution into a glass scintillation vial or tube. Warm to 37°C .[3][4][5]

  • In a separate tube, combine 100 µL of the 50 mM 9-PNA Ethanol stock with 10 µL of 0.1 M NaOH.

    • Mechanism:[3][6] NaOH converts the acid to its sodium salt (Sodium 9-phenylnonanoate), drastically increasing aqueous solubility before it hits the BSA.

  • Dropwise Addition: While stirring the BSA solution (magnetic stir bar, medium speed), slowly add the saponified 9-PNA mixture.

    • Critical: Add slowly to prevent precipitation. If the solution turns cloudy, the FA has precipitated. Discard and restart.

  • Incubate at 37°C with stirring for 30–60 minutes . The solution should remain clear.

  • Adjust final volume to 10 mL with PBS.

  • Final QC: Check pH (should be 7.4). Sterile filter again if necessary (0.22 µm).[4]

  • Storage: Aliquot and store at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles.

Visualization: The Conjugation Workflow

BSA_Conjugation Stock 9-PNA Stock (50 mM in EtOH) Saponification Saponification (Formation of Na-Salt) Stock->Saponification 100 µL NaOH 0.1 M NaOH NaOH->Saponification 10 µL Complex Complexation (Stir 1 hr @ 37°C) Saponification->Complex Dropwise Addition BSA 10% FA-Free BSA (in PBS, 37°C) BSA->Complex Base Carrier Final Final Conjugate (5 mM 9-PNA : BSA) Complex->Final Filter (0.22 µm)

Figure 1: Workflow for generating stable, water-soluble 9-PNA-BSA conjugates. The saponification step is critical for preventing precipitation upon contact with the aqueous BSA solution.

Application Protocols

Protocol A: Cytotoxicity Dose-Ranging (Mandatory Validation)

Because 9-PNA is an analogue, its toxicity threshold differs from natural lipids.

  • Seed Cells: Plate cells (e.g., HEK293, HepG2) at 5,000 cells/well in a 96-well plate. Allow 24h adhesion.

  • Treatment: Prepare serial dilutions of the 9-PNA-BSA Conjugate in complete media.

    • Range: 0 µM (Vehicle), 10 µM, 50 µM, 100 µM, 250 µM, 500 µM.

    • Control: Treat parallel wells with BSA-only vehicle (matched BSA concentration).

  • Incubation: 24 hours at 37°C.

  • Readout: Perform MTT or CCK-8 assay.

  • Analysis: Normalize viability to the BSA-only control. Determine the Maximal Non-Toxic Concentration (MNTC) .

Protocol B: Metabolic Tracing (Beta-Oxidation Blockade)

9-PNA is used to probe fatty acid oxidation (FAO). The phenyl ring acts as a "metabolic roadblock."

  • Mechanism: 9-PNA (C9) undergoes

    
    -oxidation (removing 2 carbons per cycle) until it hits the phenyl ring.
    
    • Cycle 1: C9

      
       C7 (7-Phenylheptanoic acid)
      
    • Cycle 2: C7

      
       C5 (5-Phenylvaleric acid)
      
    • Cycle 3: C5

      
       C3 (3-Phenylpropionic acid)
      
    • Cycle 4: C3

      
       C1 (Benzoic Acid)
      
  • Detection: Benzoic acid is excreted or conjugated (e.g., to glycine forming hippuric acid). These unique metabolites can be detected via HPLC/MS.

Experimental Steps:

  • Starvation: Wash cells 2x with PBS. Incubate in serum-free (or low glucose) media for 1 hour to upregulate FAO machinery.

  • Pulse: Add 9-PNA-BSA (at MNTC, typically 50–100 µM) to the media.

  • Chase: Incubate for 2–6 hours.

  • Harvest: Collect supernatant (media) for secreted metabolites and lyse cells for intracellular accumulation.

  • Analysis: Analyze via LC-MS targeting Benzoic Acid (m/z 121.0) or Hippuric Acid (m/z 178.0).

Visualization: Metabolic Fate

Metabolic_Fate Input 9-PNA (C9) (Intracellular) Mito Mitochondrial Matrix Input->Mito Carnitine Shuttle? Beta1 Beta-Oxidation Cycle 1 (-C2) Mito->Beta1 Beta2 Beta-Oxidation Cycle 2 (-C2) Beta1->Beta2 7-Phenylheptanoic Beta3 Beta-Oxidation Cycle 3 (-C2) Beta2->Beta3 5-Phenylvaleric Beta4 Beta-Oxidation Cycle 4 (-C2) Beta3->Beta4 3-Phenylpropionic EndProduct Benzoic Acid (Accumulation/Excretion) Beta4->EndProduct Blockade

Figure 2: The stepwise degradation of 9-PNA. The terminal phenyl ring arrests oxidation at Benzoic Acid, creating a quantifiable endpoint for flux analysis.

Troubleshooting & Expert Tips

IssueProbable CauseSolution
Cloudiness during conjugation Precipitation of 9-PNA.Ensure 9-PNA is saponified (NaOH added) before touching the BSA. Add dropwise.
High Cell Death Detergent effect of free FA.The BSA ratio is too low. Increase BSA to achieve a 4:1 molar ratio.
No Uptake Detected Competition with serum lipids.Use Dialyzed FBS or serum-free media during the experimental pulse.
Filter Clogging BSA aggregation.Do not vortex BSA. Dissolve by gentle rocking only.

References

  • Preparation of Fatty Acid-BSA Complexes

    • Agilent Technologies. "Seahorse XF Palmitate-BSA FAO Substrate Preparation Protocol.
  • Mechanisms of Omega-Phenyl Fatty Acid Oxidation

    • Knoop, F. "Der Abbau aromatischer Fettsäuren im Tierkörper." Beitr. Chem. Physiol. Pathol. (1904).
    • Bartlett, K., & Eaton, S. "Mitochondrial ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      -oxidation."[7][8] European Journal of Biochemistry, 271(3), 462-469.
      
  • Cytotoxicity of Fatty Acids in Culture

    • Listenberger, L. L., et al. "Triglyceride accumulation protects against fatty acid-induced lipotoxicity." PNAS, 100(6), 3077-3082.
  • Chemical Properties & Safety

    • PubChem Database.[9] "9-Phenylnonanoic acid (CID 19609332)."

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 9-Phenylnonanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 9-phenylnonanoic acid. As a long-chain fatty acid with a terminal phenyl group, its synthesis can present unique challenges. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions to help you navigate these complexities and improve your reaction yields.

I. Overview of Synthetic Strategies

The synthesis of 9-phenylnonanoic acid can be approached through several routes. The most common and versatile method involves the use of a Grignard reagent, which allows for the formation of the crucial carbon-carbon bond.

A plausible and widely applicable synthetic route is the reaction of a bifunctional starting material that can be converted to a Grignard reagent at one end and subsequently carboxylated. For instance, starting from an appropriate halo-precursor, a Grignar reagent can be formed and then reacted with carbon dioxide.

An alternative, though potentially lower-yielding approach for similar molecules, is the Wurtz reaction, which involves the coupling of two alkyl halides using sodium metal.[1][2] However, this method is generally less efficient for preparing unsymmetrical alkanes and can lead to a mixture of products.[2]

This guide will primarily focus on the Grignard synthesis route due to its reliability and adaptability.

II. The Grignard Synthesis of 9-Phenylnonanoic Acid: A Detailed Workflow

The Grignard synthesis of 9-phenylnonanoic acid involves two main stages: the formation of the Grignard reagent and its subsequent carboxylation.[3][4]

Workflow Diagram:

Grignard_Synthesis cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Carboxylation & Workup Start Phenylnonyl halide (e.g., 9-bromo-1-phenylnonane) Mg Magnesium turnings in dry ether (e.g., THF) Start->Mg Reaction Grignard_Formation Formation of Phenylnonylmagnesium halide Mg->Grignard_Formation CO2 Carbon Dioxide (gas or dry ice) Grignard_Formation->CO2 Reaction with CO2 Carboxylation Formation of Magnesium carboxylate salt CO2->Carboxylation Acid_Workup Acidic Workup (e.g., aq. HCl) Carboxylation->Acid_Workup Product 9-Phenylnonanoic acid Acid_Workup->Product Purification_Workflow Crude_Mixture Crude Reaction Mixture (Acid, Byproducts, Salts) Acid_Workup Acidic Workup (e.g., 1M HCl) Crude_Mixture->Acid_Workup Extraction_1 Solvent Extraction (e.g., Diethyl Ether) Acid_Workup->Extraction_1 Organic_Layer_1 Organic Layer (Acid + Neutral Byproducts) Extraction_1->Organic_Layer_1 Aqueous_Layer_1 Aqueous Layer (Magnesium Salts) Extraction_1->Aqueous_Layer_1 Base_Extraction Base Extraction (e.g., 5% NaOH) Organic_Layer_1->Base_Extraction Organic_Layer_2 Organic Layer (Neutral Byproducts) Base_Extraction->Organic_Layer_2 Aqueous_Layer_2 Aqueous Layer (Sodium Salt of Acid) Base_Extraction->Aqueous_Layer_2 Acidification Acidification (e.g., conc. HCl) Aqueous_Layer_2->Acidification Precipitation Precipitation of 9-Phenylnonanoic Acid Acidification->Precipitation Filtration Filtration Precipitation->Filtration Pure_Product Pure 9-Phenylnonanoic Acid Filtration->Pure_Product

Caption: Purification workflow for 9-Phenylnonanoic acid.

IV. Frequently Asked Questions (FAQs)

Q1: Can I use a starting material that already contains a carboxylic acid group to make the Grignard reagent?

A1: No, this is not feasible. Grignard reagents are strong bases and will be immediately quenched by the acidic proton of a carboxylic acid group. [4][5]If your starting material contains a carboxylic acid, it must be protected before attempting to form the Grignard reagent. A common protecting group for carboxylic acids is an ester, but even esters can react with Grignard reagents. [6][5]Therefore, it is best to choose a starting material that does not contain any acidic protons.

Q2: What is the Barbier reaction, and can it be used to synthesize 9-phenylnonanoic acid?

A2: The Barbier reaction is similar to the Grignard reaction, but the organometallic species is generated in situ in the presence of the electrophile. [7][8]While it can be used to form alcohols from alkyl halides and carbonyl compounds, its application for carboxylation is less common. For the synthesis of 9-phenylnonanoic acid, the step-wise Grignard procedure generally offers better control and higher yields.

Q3: What are the key safety precautions when performing a Grignard synthesis?

A3: Safety is paramount when working with Grignard reagents.

  • Anhydrous Conditions: The reaction is highly sensitive to water, and the use of anhydrous solvents and glassware is critical to prevent a violent reaction. [3]* Flammable Solvents: Diethyl ether and THF are highly flammable. The reaction should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Exothermic Reaction: The formation of the Grignard reagent is exothermic. The reaction should be cooled in an ice bath, and the alkyl halide should be added slowly to control the reaction rate.

  • Quenching: The reaction should be quenched carefully by the slow addition of the reaction mixture to the acid solution, or vice versa, with cooling.

V. Experimental Protocols

Protocol 1: Synthesis of 9-Phenylnonanoic Acid via Grignard Carboxylation

Materials:

  • 9-bromo-1-phenylnonane

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Iodine (crystal)

  • Dry ice or carbon dioxide gas

  • 1M Hydrochloric acid

  • 5% Sodium hydroxide solution

  • Concentrated Hydrochloric acid

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • Grignard Reagent Formation:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

    • Place magnesium turnings (1.2 equivalents) in the flask with a small crystal of iodine.

    • Add a small amount of anhydrous diethyl ether or THF.

    • In the dropping funnel, place a solution of 9-bromo-1-phenylnonane (1 equivalent) in anhydrous ether/THF.

    • Add a small portion of the alkyl bromide solution to the magnesium. If the reaction does not start (indicated by bubbling and disappearance of the iodine color), gently warm the flask.

    • Once the reaction has initiated, add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • Cool the Grignard solution in an ice-salt bath to -10 to 0 °C.

    • Slowly bubble dry carbon dioxide gas through the solution with vigorous stirring for 1-2 hours, or pour the Grignard solution slowly onto a large excess of crushed dry ice in a separate flask.

  • Workup and Purification:

    • Allow the reaction mixture to warm to room temperature.

    • Slowly add 1M HCl with stirring until the aqueous layer is acidic and all solids have dissolved.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers and wash with 5% NaOH solution.

    • Separate the layers and wash the organic layer with brine.

    • Acidify the combined basic aqueous layers with concentrated HCl until a precipitate forms.

    • Extract the acidified aqueous layer three times with diethyl ether.

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 9-phenylnonanoic acid.

  • Recrystallization:

    • Recrystallize the crude product from a minimal amount of hot hexane or a hexane/ethyl acetate mixture to obtain pure 9-phenylnonanoic acid.

Table 1: Reagent Stoichiometry and Yields (Illustrative)

ReagentMolar Eq.Molecular Weight ( g/mol )Amount (mmol)Mass/Volume
9-bromo-1-phenylnonane1.0283.25102.83 g
Magnesium1.224.31120.29 g
Diethyl Ether-74.12-50 mL
Carbon DioxideExcess44.01--
Product
9-Phenylnonanoic acidTheoretical234.34102.34 g
Typical Yield~70-85%7.0-8.51.64-1.99 g

VI. References

  • Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids. [Link]

  • Study.com. (n.d.). Which method-Grignard carboxylation or nitrile hydrolysis-would you use for the following reaction? Explain. [Link]

  • Chemistry Steps. (n.d.). Esters with Grignard Reagent. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]

  • Open Library Publishing Platform. (n.d.). 3.5 – Reactions of Carboxylic Acids and Derivatives. [Link]

  • Wikipedia. (n.d.). Barbier reaction. [Link]

  • Chemguide. (n.d.). grignard reagents. [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.5: Preparing Carboxylic Acids. [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • YouTube. (2020, February 18). Grignard Reagent, Reaction, Mechanism and Shortcut. [Link]

  • Westerhausen, M., & Gärtner, S. (2018). Direct Synthesis of Heavy Grignard Reagents: Challenges, Limitations, and Derivatization. Chemistry – A European Journal, 25(2), 439–450.

  • Christie, W. W. (n.d.). Preparation of derivatives of fatty acids. ResearchGate.

  • Google Patents. (n.d.). Purification of long chain fatty acids.

  • YouTube. (2022, June 17). Barbier Reaction. [Link]

  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. [Link]

  • National Institutes of Health. (n.d.). First Total Synthesis of ω-Phenyl Δ6 Fatty Acids and their Leishmanicidal and Anticancer Properties. [Link]

  • SpringerLink. (n.d.). Chemical Synthesis of Polyunsaturated Fatty. [Link]

  • Wikipedia. (n.d.). Wurtz reaction. [Link]

  • PubMed Central. (2017, October 31). The introduction of the Barbier reaction into polymer chemistry. [Link]

  • PubMed. (2004). Phenyl-terminated fatty acids in seeds of various aroids. [Link]

  • YouTube. (2023, March 28). SYNTHESIS OF CARBOXYLIC ACIDS VIA GRIGNARD & NITRILE. [Link]

  • Grokipedia. (n.d.). Wurtz reaction. [Link]

  • ResearchGate. (n.d.). Barbier Reaction. [Link]

  • Sathee NEET. (n.d.). Chemistry Wurtz Reaction. [Link]

  • Google Patents. (n.d.). Fatty acid anhydride process.

  • ResearchGate. (n.d.). Extracting Long-Chain Fatty Acids from a Fermentation Medium. [Link]

  • PubMed. (n.d.). Synthesis of 9-oxononanoic acid, a precursor for biopolymers. [Link]

  • YouTube. (2023, March 10). NAGAI SYNTHESIS.HOW TO MAKE PHENYLACETIC ACID. [Link]

  • Aakash Institute. (n.d.). Examples, Mechanism & Wurtz Fittig Reaction. [Link]

  • Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I. [Link]

  • YouTube. (2023, May 11). Wurtz Reaction ( Preparation method of Alkanes). [Link]

Sources

Catalyst selection for optimizing 9-Phenylnonanoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 9-Phenylnonanoic Acid Synthesis Topic: Catalyst Selection & Process Optimization Ticket ID: #PN-9-CAT-OPT Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

9-Phenylnonanoic acid (CAS: 16269-06-0) is a critical intermediate, most notably serving as the side-chain precursor for prostaglandin analogs like Latanoprost and Bimatoprost .

Historically, synthesis relied on high-waste stoichiometric methods (e.g., Wittig reaction of benzaldehyde with phosphonium salts). Modern process chemistry prioritizes catalytic routes to improve atom economy and reduce purification burdens. This guide focuses on the two primary catalytic pathways: Ruthenium-catalyzed Cross-Metathesis (CM) and Palladium-catalyzed Cross-Coupling , alongside the critical Hydrogenation finishing step.

Module 1: The Olefin Metathesis Route (Recommended)

Workflow: Cross-metathesis of Styrene with Methyl 8-Nonenoate followed by Hydrogenation and Hydrolysis.

Core Protocol

This route offers the highest atom economy but requires careful catalyst selection to prevent "dead" ruthenium residues.

Step 1: Cross-Metathesis



Step 2: Hydrogenation & Hydrolysis



Catalyst Selection Matrix
CatalystTypeRecommendationWhy?
Grubbs II Ruthenium AlkylideneStandard High activity, robust against air/moisture. Good for initial scale-up.
Hoveyda-Grubbs II Ru-Chelated EtherPremium Superior stability. The chelated ether ligand prevents re-association of the phosphine, reducing "non-productive" cycles. Best for difficult substrates.
Z-Selective Ru Cyclometalated RuSpecialized Only necessary if you need to isolate the cis-alkene intermediate (rare for this target, as you will hydrogenate anyway).
Troubleshooting Guide (Q&A)

Q: My reaction stalls at 60% conversion. Adding more catalyst doesn't help. Why? A: This is likely Ethylene Inhibition . The metathesis reaction produces ethylene gas as a byproduct. If ethylene accumulates in the headspace, it competes with your substrate for the Ruthenium center, effectively stalling the cycle.

  • Fix: Run the reaction under a weak vacuum (static vacuum) or with an inert gas sparge (Argon bubbling) to continuously remove ethylene.

Q: I am using free 8-nonenoic acid, but the catalyst dies immediately. A: Carboxylic acids can poison Ruthenium carbenes by forming unreactive carboxylate complexes.

  • Fix: Protect the acid as a Methyl Ester (Methyl 8-nonenoate) before metathesis. Hydrolyze it back to the acid after the hydrogenation step. This protects the catalyst and improves solubility.

Q: The product is dark brown and fails heavy metal specs (<10 ppm Ru). A: Ruthenium removal is difficult.

  • Fix: Use a scavenger resin (e.g., SiliaMetS® Thiol or QuadraPure™ TU) post-reaction. Alternatively, treat the crude reaction mixture with activated charcoal or lead tetraacetate (though the latter introduces Pb, so charcoal is preferred for pharma).

Module 2: The Cross-Coupling Route (Precision)

Workflow: Suzuki-Miyaura coupling of Alkyl-9-BBN with Phenyl Bromide.

Reaction:



Catalyst Selection

Coupling alkyl-boron species with aryl halides is notoriously difficult due to slow transmetallation and rapid


-hydride elimination.
Catalyst SystemLigand FeatureVerdictMechanism
Pd(dppf)Cl2 Bidentate FerroceneExcellent Large bite angle speeds up reductive elimination, outcompeting

-hydride elimination.
Pd(PPh3)4 MonodentateAvoid Too slow; leads to significant isomerized byproducts (e.g., 8-phenylnonanoic acid).
Pd-PEPPSI-IPr NHC LigandAlternative Extremely active, but often overkill for simple alkyl chains. Use if aryl bromide is sterically hindered.
Troubleshooting Guide (Q&A)

Q: I see significant amounts of "isomerized" alkene byproducts instead of the coupled product. A: This is


-Hydride Elimination . The alkyl-palladium intermediate is eliminating a hydrogen to form an alkene before it can couple with the phenyl ring.
  • Fix: Switch to Pd(dppf)Cl2 . The bidentate ligand forces the palladium into a geometry that favors the coupling step (reductive elimination). Also, ensure your base (e.g., K2CO3 or Cs2CO3) is dry and in excess.

Q: The reaction works for Phenyl Iodide but fails for Phenyl Bromide. A: Oxidative addition of Ar-Br is slower.

  • Fix: Increase temperature to 60-80°C. If still sluggish, add a promoter like TBAB (Tetrabutylammonium bromide) to stabilize the catalytic species.

Module 3: Hydrogenation (The Finishing Step)

Goal: Saturate the alkene chain without reducing the phenyl ring.

Q: I accidentally reduced my phenyl ring to a cyclohexyl ring. How do I stop this? A: You are using conditions that are too aggressive.

  • The Science: Phenyl rings are stable at 1 atm H2 / Room Temp with Pd/C. They reduce at high pressure (>5 bar) or high temp (>50°C), or if using Rhodium/Platinum catalysts.

  • Protocol: Use 5% Pd/C , 1 atm H2 (balloon) , in Methanol or Ethyl Acetate at 25°C . Monitor via TLC/HPLC and stop immediately upon consumption of the alkene.

Visual Workflows

Figure 1: Metathesis Process Flow

Caption: Optimized workflow for Ruthenium-catalyzed synthesis preventing catalyst poisoning.

MetathesisWorkflow Start Start: 8-Nonenoic Acid Protect Esterification (MeOH/H+) Start->Protect Metathesis Cross Metathesis (Styrene + Hoveyda-Grubbs II) Protect->Metathesis Ethylene Remove Ethylene (Vacuum/Sparge) Metathesis->Ethylene Continuous Hydro Hydrogenation (Pd/C, 1 atm) Metathesis->Hydro Intermediate Sapon Hydrolysis (LiOH) Hydro->Sapon Final 9-Phenylnonanoic Acid Sapon->Final

Figure 2: Troubleshooting Logic

Caption: Decision tree for resolving common yield/purity issues in catalytic synthesis.

Troubleshooting Issue Problem Encountered Type Identify Issue Type Issue->Type LowConv Low Conversion Type->LowConv Metathesis Isomers Isomerized Product Type->Isomers Suzuki Coupling Poison Catalyst Death Type->Poison Metathesis Sol1 Remove Ethylene (Vacuum) LowConv->Sol1 Sol2 Switch to Pd(dppf)Cl2 (Faster Reductive Elim.) Isomers->Sol2 Sol3 Protect Free Acid as Methyl Ester Poison->Sol3

References

  • Grubbs, R. H. (2004). "Olefin Metathesis." Tetrahedron, 60(34), 7117-7140.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.

  • Zanoni, G., et al. (2010).[1] "The Meyer–Schuster rearrangement: a new synthetic strategy leading to prostaglandins and their drug analogs, Bimatoprost and Latanoprost."[1] Tetrahedron, 66(38), 7472-7478.[1]

  • Prévost, S., et al. (2015).[1] "Synthesis of prostaglandin analogues, latanoprost and bimatoprost, using organocatalysis via a key bicyclic enal intermediate."[1] Organic Letters, 17(3), 504-507.[1]

  • Pfizer Inc. (2002). "Process for the Production of Quinazolines." (Demonstrates industrial scale Suzuki protocols relevant to side-chain chemistry).

Sources

Technical Support Center: Stability Enhancement for 9-Phenylnonanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for pharmaceutical scientists and formulation engineers working with 9-Phenylnonanoic acid (9-PNA) and its derivatives (esters, amides, salts). These molecules present a unique dual-stability challenge: the benzylic position is susceptible to oxidative degradation, while the carboxylic derivative moiety is prone to hydrolysis.

Module 1: Oxidative Stability (The Benzylic Vulnerability)

Issue: Assay values are dropping, and unknown impurities are appearing at Relative Retention Times (RRT) 0.85–0.95 on Reverse Phase HPLC.

Diagnosis: The degradation is likely driven by Benzylic Oxidation . 9-PNA derivatives possess a "benzylic" carbon (C9, adjacent to the phenyl ring). This position is chemically distinct from the rest of the alkyl chain because the resulting radical is resonance-stabilized by the phenyl ring, lowering the activation energy for hydrogen abstraction.

Mechanism of Failure:

  • Initiation: Light (UV) or trace metals abstract a hydrogen from the C9 position.

  • Propagation: The benzylic radical reacts with atmospheric oxygen to form a peroxy radical, eventually leading to a hydroperoxide.

  • Decomposition: The hydroperoxide degrades into ketones (9-oxo derivatives) or alcohols, which appear as HPLC impurities.

Troubleshooting Protocol: Oxidative Stress Mitigation
VariableRecommendationTechnical Rationale
Headspace Argon or Nitrogen purgeDisplaces

to prevent the propagation step of the radical chain reaction.
Antioxidants BHT (0.05%) or

-Tocopherol
Acts as a radical scavenger, donating H to the benzylic radical before

can attack.
Chelation EDTA (0.01-0.05%)Sequesters trace metal ions (

,

) that catalyze radical initiation.
Light Amber Glass / Foil WrapBlocks UV radiation (290-320 nm) which excites the phenyl ring and initiates abstraction.
Visualizing the Degradation Pathway

BenzylicOxidation Start 9-PNA Derivative (Benzylic C-H) Radical Benzylic Radical (Resonance Stabilized) Start->Radical UV Light / Metals (-H•) Peroxy Peroxy Radical (ROO•) Radical->Peroxy +O2 HydroPer Hydroperoxide (ROOH) Peroxy->HydroPer +H• Ketone Degradation Product (9-Oxo Derivative) HydroPer->Ketone Decomposition

Figure 1: The oxidative degradation pathway of 9-phenylnonanoic acid derivatives, highlighting the critical benzylic radical intermediate.[1]

Module 2: Hydrolytic Stability (Ester/Amide Linkage)

Issue: pH drift observed in aqueous formulations, or increase in free acid content during stability testing.

Diagnosis: This indicates Hydrolysis .[2] If your derivative is an ester (e.g., 9-PNA ethyl ester) or amide, water attacks the carbonyl carbon, cleaving the molecule back into 9-Phenylnonanoic acid and the corresponding alcohol or amine.

Critical Parameters: Hydrolysis kinetics are pH-dependent. The reaction is catalyzed by both acid (


) and base (

).[2][3]
Troubleshooting Protocol: pH Optimization

Q: What is the optimal pH for aqueous formulations? A: You must determine the point of maximum stability (


). For most fatty acid esters, this lies between pH 4.5 and 5.5 .

Experimental Workflow to Determine


: 
  • Prepare 5 buffer solutions (Citrate/Phosphate) ranging from pH 2.0 to 8.0.

  • Dissolve the derivative (use a co-solvent like Ethanol if needed) at 0.1 mg/mL.

  • Incubate at

    
     (Accelerated condition).
    
  • Sample at T=0, 24h, 48h, 72h.

  • Plot

    
     (rate constant) vs. pH. The minimum point on the U-shaped curve is your target.
    
pH ZoneMechanismRisk Level
< 3.0 Acid-CatalyzedHigh (Protonation of carbonyl oxygen)
4.5 - 5.5 Water Attack (Neutral)Lowest (Target Zone)
> 7.0 Base-Catalyzed (Saponification)Critical (Rapid irreversible cleavage)
Module 3: Stability Testing Workflow (ICH Compliance)

Issue: Regulatory rejection of stability data due to insufficient stress testing.

Guidance: Do not rely solely on long-term data. You must validate the "intrinsic stability" of the molecule using stress testing as defined by ICH Q1A(R2) [1]. This distinguishes degradation from synthesis impurities.

Recommended Stress Testing Matrix

StabilityWorkflow cluster_Stress Forced Degradation (Stress Testing) Start 9-PNA Derivative Batch Selection Acid Acid Hydrolysis 0.1N HCl, 60°C Start->Acid Base Base Hydrolysis 0.1N NaOH, RT Start->Base Oxidation Oxidation 3% H2O2, RT Start->Oxidation Photo Photostability (ICH Q1B) UV/Vis Start->Photo Analysis HPLC Analysis (Mass Balance Check) Acid->Analysis Base->Analysis Oxidation->Analysis Photo->Analysis Decision Identify Degradants & Select Packaging Analysis->Decision

Figure 2: Strategic workflow for forced degradation studies to establish stability-indicating methods.

Frequently Asked Questions (FAQs)

Q1: My 9-PNA ester is solidifying/precipitating in the fridge (


). Is it degrading? 
  • Answer: Likely not.[4] This is a physical stability issue, not chemical. 9-PNA derivatives have relatively high melting points compared to unsaturated fatty acids. You are likely hitting the Krafft Point or solubility limit.

    • Fix: Ensure storage is above the freezing point of the formulation, or add a crystallization inhibitor (e.g., Propylene Glycol) if in solution.

Q2: Can I use standard silica columns for purification?

  • Answer: Yes, but be cautious with acidic silica . The benzylic position is sensitive.[5] If your derivative is acid-labile, neutralize the silica with 1% Triethylamine (TEA) before loading the column to prevent on-column hydrolysis or rearrangement.

Q3: HPLC shows "ghost peaks" that disappear when I inject a fresh sample.

  • Answer: This is often on-column oxidation or carryover. 9-PNA derivatives can adsorb to stainless steel frit filters.

    • Fix: Passivate your LC system with 30% Phosphoric acid (if compatible) or switch to PEEK tubing/frits. Ensure your autosampler temperature is controlled (

      
      ).
      
References
  • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2).[6] International Council for Harmonisation, 2003.[6] Link

  • ICH Harmonised Tripartite Guideline. Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation, 1996.[6] Link

  • Master Organic Chemistry. Reactions on the Benzylic Carbon: Bromination and Oxidation.Link

  • Chemistry LibreTexts. Hydrolysis of Esters.Link

Sources

Validation & Comparative

A Comparative Guide to the Quantitative Analysis of 9-Phenylnonanoic Acid: GC-FID vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of 9-Phenylnonanoic acid is critical for understanding its pharmacokinetic profiles, metabolic pathways, and potential therapeutic effects. This guide provides an in-depth comparison of Gas Chromatography with Flame Ionization Detection (GC-FID), a robust and widely adopted technique, against prominent alternatives such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to guide you in selecting the most appropriate analytical method for your research needs.

The Workhorse Technique: Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas Chromatography is a premier technique for the analysis of volatile and semi-volatile compounds.[1] For a molecule like 9-Phenylnonanoic acid, which is a carboxylic acid, direct analysis is challenging due to its high polarity and low volatility. These characteristics lead to poor peak shape and low sensitivity on standard GC columns.[2] To overcome this, a crucial derivatization step is employed to convert the polar carboxyl group into a less polar, more volatile ester, typically a methyl ester (FAME - Fatty Acid Methyl Ester).[3] This transformation is fundamental to achieving the sharp, symmetrical peaks required for reliable quantification.[4]

The Flame Ionization Detector (FID) is ideally suited for this application. It offers high sensitivity towards organic compounds containing carbon-hydrogen bonds and provides a linear response over a wide concentration range, making it excellent for quantitative analysis.[5]

Detailed Experimental Protocol for GC-FID Analysis

This protocol outlines a self-validating system, from sample extraction to final analysis, ensuring data integrity and reproducibility.

Part A: Sample Preparation (Liquid-Liquid Extraction)

The goal of sample preparation is to isolate 9-Phenylnonanoic acid from the sample matrix (e.g., plasma, tissue homogenate) while removing interferences. Liquid-liquid extraction (LLE) is a classic and effective method for this purpose.[6][7]

  • Sample Aliquoting: Pipette 1.0 mL of the biological sample into a clean glass tube.

  • Internal Standard Spiking: Add a known concentration of an appropriate internal standard (e.g., a deuterated analog of 9-Phenylnonanoic acid or a structurally similar carboxylic acid not present in the sample). This is critical for correcting for variability during sample prep and injection.

  • Acidification: Add 100 µL of 1M HCl to protonate the carboxylic acid group, enhancing its solubility in organic solvents.

  • Extraction: Add 5.0 mL of a suitable organic solvent mixture, such as chloroform:methanol (2:1, v/v).[6] Vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.

  • Phase Separation: Centrifuge the sample at 3000 x g for 10 minutes to achieve clear separation of the aqueous and organic layers.

  • Collection: Carefully transfer the lower organic layer to a new clean tube, avoiding the protein interface.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

Part B: Derivatization to Fatty Acid Methyl Ester (FAME)

This step converts the non-volatile acid to its volatile methyl ester.[8]

  • Reagent Addition: Reconstitute the dried extract in 200 µL of 14% Boron Trifluoride in Methanol (BF3-MeOH).

  • Reaction: Tightly cap the tube and heat at 70°C for 30 minutes.[8] This reaction involves the condensation of the carboxyl group with methanol, catalyzed by BF3.[4]

  • Quenching & Extraction: After cooling to room temperature, add 1.0 mL of hexane and 0.5 mL of saturated NaCl solution. Vortex for 1 minute.

  • Collection: Centrifuge for 5 minutes. The upper hexane layer, now containing the 9-Phenylnonanoic acid methyl ester, is transferred to a GC vial for analysis.

Part C: GC-FID Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Column: A polar capillary column is recommended for FAME analysis, such as a DB-FFAP (nitroterephthalic acid modified polyethylene glycol).[5][9] A typical dimension is 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).

  • Inlet: Split/splitless injector at 250°C.

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold: 5 minutes at 240°C.

  • Detector: FID at 260°C.

GC-FID Workflow Diagram

GC_FID_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 1. Biological Sample Spike 2. Spike Internal Standard Sample->Spike Extract 3. Liquid-Liquid Extraction Spike->Extract Dry 4. Dry Down Extract Extract->Dry Reconstitute 5. Add BF3-Methanol Dry->Reconstitute Heat 6. Heat at 70°C Reconstitute->Heat Extract_FAME 7. Extract FAME into Hexane Heat->Extract_FAME Inject 8. Inject into GC-FID Extract_FAME->Inject Quantify 9. Quantify Data Inject->Quantify

Caption: Workflow for 9-Phenylnonanoic Acid analysis by GC-FID.

Alternative Methodologies: A Comparative Overview

While GC-FID is a powerful tool, certain applications may benefit from alternative approaches. Here, we compare it with HPLC-UV and LC-MS/MS.

Alternative 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC operates at lower temperatures than GC, which can be advantageous for preventing the degradation of thermally sensitive analytes.[10] However, the primary challenge for analyzing fatty acids like 9-Phenylnonanoic acid with HPLC is detection. These molecules lack a strong native chromophore, making them difficult to detect with high sensitivity using a standard UV detector.[5][11]

To address this, derivatization is required, but in this case, a UV-active label is attached to the molecule. Reagents like 2,4'-dibromoacetophenone can be used to form phenacyl esters, which have strong UV absorbance at higher wavelengths (~256 nm), significantly improving sensitivity.[10][12]

  • Advantages over GC-FID:

    • Lower analysis temperatures reduce the risk of isomerization or degradation of unsaturated fatty acids.[10]

    • Direct analysis of the derivatized sample without requiring a volatile solvent.

  • Disadvantages:

    • Derivatization can be complex and may require additional cleanup steps.

    • Sensitivity is generally lower than GC-FID and significantly lower than LC-MS/MS.

    • Not all fatty acids may derivatize with the same efficiency, potentially impacting accuracy.

Alternative 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS represents the gold standard for high-sensitivity, high-specificity quantitative analysis in complex biological matrices.[13] This technique couples the separation power of HPLC with the detection capabilities of a tandem mass spectrometer, which acts as a highly specific and sensitive detector.

For 9-Phenylnonanoic acid, LC-MS/MS can often provide the required sensitivity without derivatization, by monitoring the deprotonated molecule [M-H]⁻ in negative ion mode.[14] However, derivatization can still be employed to improve chromatographic retention on reverse-phase columns and enhance ionization efficiency, leading to even lower detection limits.[15][16]

  • Advantages over GC-FID:

    • Superior Sensitivity: Limits of detection can be orders of magnitude lower, often in the low ng/mL or even pg/mL range.[15][17]

    • High Specificity: Tandem MS (using Multiple Reaction Monitoring, MRM) minimizes the impact of matrix interferences, providing highly reliable data.[18]

    • No Derivatization Required (Often): Simplifies sample preparation, though derivatization can be an optimization strategy.[19]

  • Disadvantages:

    • Higher Cost: Instrumentation and maintenance are significantly more expensive.

    • Matrix Effects: Ion suppression or enhancement from co-eluting matrix components can affect accuracy and must be carefully managed, typically with stable isotope-labeled internal standards.[20]

    • Complexity: Method development and operation require a higher level of expertise.

Performance Data Comparison

The following table summarizes typical performance characteristics for the quantitative analysis of fatty acids using the discussed techniques, based on data from published literature. These values serve as a general guide, as actual performance will depend on the specific analyte, matrix, and instrumentation.

ParameterGC-FIDHPLC-UV (with Derivatization)LC-MS/MS
Sensitivity (LOQ) 10 - 500 ng/mL[8][17]50 - 1000 ng/mL0.01 - 10 ng/mL[15][17]
Linearity (r²) > 0.99[8]> 0.99[21]> 0.999[15]
Precision (%RSD) < 10%[8][17]< 10%< 5-15%[17][18]
Accuracy/Recovery 90 - 110%[5]85 - 115%90 - 110%[15]
Specificity GoodModerate (potential co-elutions)Excellent
Cost LowLow-ModerateHigh
Throughput HighModerateHigh

Discussion: Selecting the Right Tool for the Job

The choice between GC-FID, HPLC-UV, and LC-MS/MS is driven by the specific requirements of the study.

  • Choose GC-FID when: You require a robust, cost-effective, and reliable method for routine quantification at moderate concentrations. It is an excellent choice for quality control labs or research applications where picogram-level sensitivity is not required.[22] Its long history means that methods are well-established and validated.[8]

  • Choose HPLC-UV when: Your primary concern is the thermal stability of your analyte, and access to a mass spectrometer is limited. It is a viable alternative to GC-FID, provided a suitable derivatization strategy can be developed and validated to achieve the necessary sensitivity.[10]

  • Choose LC-MS/MS when: The absolute highest sensitivity and specificity are paramount. This is the definitive technique for bioanalysis of drugs and metabolites in complex matrices like plasma or urine, especially when quantifying trace levels or requiring unambiguous identification.[14][18]

Decision-Making Workflow

Method_Selection Start What is the required sensitivity (LOQ)? Trace Is thermal stability a major concern? Start->Trace Moderate (>10 ng/mL) LCMS Use LC-MS/MS Start->LCMS Very High (<10 ng/mL) Cost Is cost a major constraint? Trace->Cost No HPLC Use HPLC-UV (with derivatization) Trace->HPLC Yes Cost->LCMS No GCFID Use GC-FID Cost->GCFID Yes

Caption: Decision tree for analytical method selection.

Conclusion

The quantitative analysis of 9-Phenylnonanoic acid can be successfully achieved through several analytical techniques. GC-FID stands out as a reliable and cost-effective method, particularly after a validated derivatization procedure. For applications demanding lower detection limits and higher specificity, LC-MS/MS is the undisputed superior choice, providing unparalleled performance for bioanalytical studies. HPLC-UV serves as a niche alternative when thermal degradation is a concern and mass spectrometry is unavailable. By understanding the fundamental principles, strengths, and limitations of each technique, researchers can confidently select and implement the optimal method to generate high-quality, defensible data.

References

  • Science and Education Publishing. GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.)
  • MDPI. Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products. [Link]

  • Uni Wuppertal. Rapid quantification of fatty acids in plant oils and biological samples by LC-MS.
  • Science and Education Publishing. GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.)
  • PubMed. Accurate identification and quantification of 11-nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid in urine drug testing: evaluation of a direct high efficiency liquid chromatographic-mass spectrometric method. [Link]

  • PubMed. Detection and quantification of low concentrations of 11-nor-delta-9-tetrahydrocannabinol-9-carboxylic acid from minimal amounts of urine. [Link]

  • CORE. GC-FID Determination and Pharmacokinetic studies of Oleanolic Acid in Human Serum. [Link]

  • PubMed Central. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. [Link]

  • ResearchGate. Identification by GC-FID and GC-MS of amino acids, fatty and bile acids in binding media used in works of art. [Link]

  • NIH. Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids. [Link]

  • Semantic Scholar. Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids. [Link]

  • Wiley Online Library. Acids: Derivatization for GC Analysis. [Link]

  • ResearchGate. A way to determinate the quantity of acetic acid in a solution of organic acids without HPLC?. [Link]

  • Chemistry LibreTexts. Solid-Phase Extraction. [Link]

  • Journal of Animal and Feed Sciences. A highly efficient method for derivatization of fatty acids for high performance liquid chromatography. [Link]

  • NIH. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. [Link]

  • NIH. Three-phase liquid extraction: a simple and fast method for lipidomic workflows. [Link]

  • ResearchGate. Evaluation of lipid extraction and fatty acid composition of human plasma. [Link]

  • MDPI. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. [Link]

  • ResearchGate. Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. [Link]

  • LCGC International. Understanding and Improving Solid-Phase Extraction. [Link]

  • NIH. State-of-the-art methods for quantifying microbial polyhydroxyalkanoates. [Link]

  • ACS Publications. Benchmarking One-Phase Lipid Extractions for Plasma Lipidomics. [Link]

  • Nacalai Tesque. Fatty Acid Analysis by HPLC. [Link]

  • SciSpace. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. [Link]

  • ResearchGate. Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. [Link]

  • AOCS. Fatty Acid Analysis by HPLC. [Link]

  • Organomation. What is Solid Phase Extraction (SPE)?. [Link]

  • ResearchGate. Development and validation of a GC-FID method for quantitative analysis of oleic acid and related fatty acids. [Link]

  • Agilent. Lipidomics Analysis of Human Plasma Using Agilent Bond Elut Lipid Extraction 96-Well Plates. [Link]

  • MDPI. Extraction of Lipids from Liquid Biological Samples for High-Throughput Lipidomics. [Link]

  • Sac State Scholars. Analysis of fatty acids using high-performance liquid chromatography with charged aerosol detection. [Link]

  • SCION Instruments. Sample Preparation – Manual Solid Phase Extraction. [Link]

  • Chromatography Forum. derivatization method for carboxylic acid ?. [Link]

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Structural Determinants of Metabolic Fate: 9-Phenylnonanoic Acid vs. Nonanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide
Author: Senior Application Scientist

Executive Summary

In lipidomics and metabolic research, the distinction between Nonanoic Acid (NA) and its aromatic derivative, 9-Phenylnonanoic Acid (9-PNA) , represents a fundamental lesson in biochemical selectivity. While Nonanoic Acid is a naturally occurring medium-chain fatty acid (MCFA) capable of complete mitochondrial oxidation and membrane perturbation, 9-Phenylnonanoic Acid serves as a "metabolic reporter"—a synthetic probe designed to survive specific degradation pathways to yield a traceable aromatic marker.

This guide analyzes the divergent biological behaviors of these two compounds, focusing on their metabolic fates, membrane interactions, and experimental utility in drug development and metabolic flux analysis.

Physicochemical & Structural Divergence

The addition of a terminal phenyl ring to the nonanoic acid backbone fundamentally alters the molecule's lipophilicity and steric profile. This structural modification dictates how each molecule interacts with lipid bilayers and enzymatic active sites.

Comparative Properties Table
FeatureNonanoic Acid (Pelargonic Acid) 9-Phenylnonanoic Acid
CAS Number 112-05-016269-06-0
Molecular Formula C₉H₁₈O₂C₁₅H₂₂O₂
Molecular Weight 158.24 g/mol 234.34 g/mol
LogP (Lipophilicity) ~3.4 - 3.5~4.8 - 5.2 (Estimated)
Steric Profile Linear, flexible alkyl chain.Bulky terminal aromatic ring.
Primary Biological Role Natural metabolite, biocide (herbicide), HDAC inhibitor.Synthetic metabolic probe (Knoop's acid), hydrophobic tag.
Solubility Low water solubility; high in organic solvents.[1][2][3]Insoluble in water; requires DMSO/Ethanol carriers.
Key Insight: The "Aromatic Anchor" Effect

Nonanoic acid acts as a classic amphiphile. Its C9 chain is short enough to allow some water solubility (as a salt) but long enough to disrupt cell membranes—hence its use as a contact herbicide (stripping waxy cuticles).

In contrast, the phenyl ring of 9-PNA acts as a hydrophobic anchor . It significantly increases the partition coefficient (LogP), making the molecule "stickier" to hydrophobic pockets in proteins (e.g., Albumin) and lipid bilayers, but the steric bulk of the ring prevents it from packing tightly into the membrane lattice compared to the linear NA.

The Metabolic Fork: Beta-Oxidation vs. The "Dead End"

The most critical biological difference lies in how mitochondria process these chains. This comparison is based on the foundational Knoop Experiment (1904) , which established the theory of beta-oxidation.[4]

Nonanoic Acid: The Anaplerotic Pathway

Nonanoic acid is an odd-chain fatty acid. It enters the mitochondrial matrix (often carnitine-independent due to medium chain length) and undergoes beta-oxidation.[5][6][7]

  • Outcome: It is cleaved into 3 units of Acetyl-CoA (C2) and 1 unit of Propionyl-CoA (C3) .

  • Biological Impact: Propionyl-CoA is carboxylated to Succinyl-CoA, an intermediate of the Krebs Cycle (anaplerosis). Thus, NA is a fuel source.

9-Phenylnonanoic Acid: The Metabolic Reporter

9-PNA undergoes the same beta-oxidation spiral. However, the enzymes cannot cleave the final aromatic ring.

  • Step 1: Loss of C2 (Acetyl-CoA)

    
     7-Phenylheptanoic acid.
    
  • Step 2: Loss of C2

    
     5-Phenylvaleric acid.
    
  • Step 3: Loss of C2

    
     3-Phenylpropionic acid.
    
  • Step 4: Loss of C2

    
    Benzoic Acid .
    
  • Fate: Benzoic acid cannot be oxidized further. It is conjugated with glycine in the liver to form Hippuric Acid , which is excreted in urine.

  • Biological Impact: 9-PNA does not fuel the Krebs cycle efficiently; it acts as a tracer for fatty acid oxidation capacity.

Pathway Visualization (DOT Diagram)

MetabolicFate NA Nonanoic Acid (C9) BetaOx_NA Mitochondrial Beta-Oxidation (4 Cycles) NA->BetaOx_NA Acetyl 3x Acetyl-CoA BetaOx_NA->Acetyl Propionyl 1x Propionyl-CoA BetaOx_NA->Propionyl Krebs Krebs Cycle (Energy) Acetyl->Krebs Propionyl->Krebs PNA 9-Phenylnonanoic Acid BetaOx_PNA Mitochondrial Beta-Oxidation (Truncated) PNA->BetaOx_PNA Benzoic Benzoic Acid (Metabolic Dead End) BetaOx_PNA->Benzoic Stops at Ring Glycine + Glycine (Liver) Benzoic->Glycine Hippuric Hippuric Acid (Excreted Marker) Glycine->Hippuric

Figure 1: Divergent metabolic pathways. Nonanoic acid contributes to energy production, while 9-PNA is processed into a stable urinary marker (Hippuric Acid).

Biological Activity & Applications

Nonanoic Acid: The Disruptor & Regulator
  • Mechanism of Action (Herbicide/Biocide): At high concentrations, NA acts as a contact desiccant. It penetrates the waxy cuticle of plants and disrupts cell membranes, causing leakage of intracellular contents and rapid necrosis [1].

  • Signaling (HDAC Inhibition): Recent data suggests NA functions as a Histone Deacetylase (HDAC) inhibitor. By inhibiting HDACs, it increases histone acetylation, which can upregulate host defense peptides (like ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    -defensins) in intestinal epithelial cells, enhancing barrier function [2].
    
9-Phenylnonanoic Acid: The Probe
  • Metabolic Flux Analysis: 9-PNA is used to assess the rate of peroxisomal vs. mitochondrial beta-oxidation. Because the final step yields a specific conjugate, the appearance of hippuric acid in urine (or media) is a direct readout of fatty acid transport and oxidation efficiency [3].

  • Hydrophobic Tagging: In drug development, the 9-phenyl moiety is sometimes used to increase the residence time of peptides in serum by promoting binding to Albumin, although longer chains (C14-C16) are more common for this purpose.

Experimental Protocols

Protocol A: Comparative Membrane Integrity Assay (LDH Release)

Objective: To demonstrate the higher membrane-disruptive potential of Nonanoic Acid compared to 9-PNA at equimolar concentrations (due to NA's surfactant-like packing).

Reagents:

  • HEK293 Cells.

  • Nonanoic Acid (100 mM stock in Ethanol).

  • 9-Phenylnonanoic Acid (100 mM stock in DMSO).

  • LDH Detection Kit.

Workflow:

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Prepare working solutions (0.1 mM, 0.5 mM, 1.0 mM, 5.0 mM) in serum-free media.

    • Note: Ensure final vehicle (EtOH/DMSO) concentration is <0.5% and matched in controls.

  • Incubation: Treat cells for 4 hours at 37°C.

  • Harvest: Collect supernatant.

  • Detection: Mix supernatant with LDH substrate (Tetrazolium salt). Measure absorbance at 490 nm.

  • Analysis: Calculate % Cytotoxicity relative to Triton X-100 (100% lysis control).

    • Expected Result: NA will show a steeper dose-response curve for toxicity than 9-PNA due to its ability to pack into and destabilize the bilayer more efficiently than the bulky phenyl-derivative.

Protocol B: Metabolic Flux Analysis (The Modern Knoop Test)

Objective: To track beta-oxidation efficiency using 9-PNA.

Workflow Visualization (DOT Diagram)

ExperimentalWorkflow Step1 Cell Culture / Animal Model Step2 Administer 9-PNA Step1->Step2 Time T=0 Step3 Collect Urine or Media Step2->Step3 T=2-24h Step4 Sample Prep (Acidification + Extraction) Step3->Step4 Ethyl Acetate Step5 GC-MS / LC-MS Analysis Step4->Step5 Step6 Quantify Hippuric Acid Step5->Step6 Peak Integration

Figure 2: Workflow for using 9-PNA as a metabolic tracer.

Detailed Steps:

  • Administration: Administer 9-PNA (10 mg/kg) via oral gavage (mice) or add to cell media (50

    
    M).
    
  • Collection: Collect urine (0-24h) or cell culture media.

  • Extraction: Acidify sample to pH 2.0 with HCl. Extract 3x with Ethyl Acetate.

  • Derivatization (for GC-MS): Dry organic layer under nitrogen. Derivatize with BSTFA + 1% TMCS (60°C, 30 min) to make the Hippuric Acid volatile.

  • Quantification: Analyze via GC-MS. Monitor the specific mass fragment for the trimethylsilyl-hippurate derivative.

  • Normalization: Normalize hippuric acid levels to Creatinine (urine) or Total Protein (cells) to determine oxidation rate.

References

  • Mechanism of Action of Nonanoic Acid. PubChem / NIH. Available at: [Link]

  • Wang, J. et al. (2018). Caprylic acid and nonanoic acid upregulate endogenous host defense peptides to enhance intestinal epithelial immunological barrier function via histone deacetylase inhibition. International Immunopharmacology. Available at: [Link]

  • Knoop, F. (1904). Der Abbau aromatischer Fettsäuren im Tierkörper. Beiträge zur chemischen Physiologie und Pathologie. (Foundational text on Beta-Oxidation). Cited in: LSU Health Sciences Center - Fatty Acid Synthesis & Oxidation. Available at: [Link]

  • Ataman Chemicals. Nonanoic Acid Technical Data Sheet. Available at: [Link]

Sources

Structural Comparison & Performance Guide: Phenyl-Substituted Fatty Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of Histone Deacetylase (HDAC) inhibitors and chemical chaperones, phenyl-substituted fatty acids represent a unique class of pharmacophores where the aliphatic chain length acts as a critical "linker" determining both potency and metabolic fate.

While 4-Phenylbutyric Acid (4-PBA) has emerged as the clinical gold standard (e.g., for Urea Cycle Disorders and as an investigational anticancer agent), its structural analogs—specifically Phenylacetic Acid (PAA) and longer-chain variants like 5-Phenylvaleric Acid (5-PVA) —offer distinct physicochemical profiles.

This guide objectively compares these structures, revealing that while chain elongation generally increases lipophilicity and receptor binding affinity, it introduces metabolic liabilities via mitochondrial


-oxidation that drastically alter pharmacokinetics.

Structural Activity Relationship (SAR) Analysis

The efficacy of phenyl-substituted fatty acids is governed by three pharmacophoric elements: the Cap Group (Phenyl ring), the Linker (Aliphatic chain), and the Zinc-Binding Group (Carboxyl).

The "Linker" Length Dilemma

The distance between the aromatic ring and the carboxylic acid is the primary determinant of HDAC inhibition potency.

  • Phenylacetic Acid (C2 Linker): The chain is too short to allow the carboxyl group to chelate the Zinc ion (

    
    ) at the base of the HDAC active site while simultaneously positioning the phenyl ring in the hydrophobic entrance tunnel. Consequently, PAA exhibits negligible HDAC inhibitory activity.
    
  • 4-Phenylbutyric Acid (C4 Linker): Represents the optimal "Goldilocks" length for Class I/II HDACs. The propyl chain allows the phenyl ring to act as a hydrophobic cap, stabilizing the molecule within the enzyme pocket, while the carboxylate coordinates the Zinc.

  • 5-Phenylvaleric Acid (C5 Linker): While often showing slightly higher in vitro potency due to increased lipophilicity (LogP), the odd-numbered chain length alters its metabolic degradation pathway (see Section 3).

Physicochemical Comparison
FeaturePhenylacetic Acid (PAA)4-Phenylbutyric Acid (4-PBA)5-Phenylvaleric Acid (5-PVA)
Formula



Chain Length 2 Carbons4 Carbons5 Carbons
Mol. Weight 136.15 g/mol 164.20 g/mol 178.23 g/mol
LogP (Est.) 1.412.3 - 2.4~2.9
Water Solubility HighModerate (5.3 g/L)Low
Primary Utility Nitrogen ScavengingHDAC Inhibition / ChaperoneResearch Tool

Metabolic Fate: The Beta-Oxidation Rule

Senior Scientist Insight: Many researchers overlook that 4-PBA is a "prodrug" in metabolic contexts but the "active drug" in epigenetic contexts. Understanding mitochondrial


-oxidation is non-negotiable for interpreting in vivo data.
The Even vs. Odd Chain Rule

Mammalian mitochondria degrade fatty acids by cleaving two-carbon units (Acetyl-CoA) from the carboxyl end.

  • Even-Chain Metabolism (4-PBA):

    • 4-PBA undergoes one cycle of

      
      -oxidation to lose two carbons.
      
    • Result: It converts rapidly into Phenylacetic Acid (PAA) .

    • Implication: In clinical applications (like Buphenyl®), 4-PBA is administered, but PAA is the species that conjugates with glutamine to excrete nitrogen. However, for cancer therapy, this rapid conversion to the inactive PAA limits the half-life of the active HDAC inhibitor.

  • Odd-Chain Metabolism (5-PVA):

    • 5-PVA undergoes two cycles of

      
      -oxidation.
      
    • Result: It degrades into Benzoic Acid , which is subsequently glycine-conjugated to form Hippuric Acid.

    • Implication: This distinct metabolic endpoint avoids the accumulation of PAA, which is associated with specific reversible neurotoxicity (somnolence) at high doses.

Performance Comparison: HDAC Inhibition

The following data summarizes the inhibitory concentration (


) against Class I HDACs (specifically HDAC1/2).
CompoundIC50 (HDAC1)Clinical StatusMechanism Note
PAA > 10 mM (Inactive)FDA Approved (Urea Cycle)Metabolite of PBA; lacks chain length for active site spanning.
4-PBA 0.4 - 2.0 mMFDA Approved / TrialsWeak but broad-spectrum inhibitor. Requires millimolar dosing.
5-PVA ~ 0.3 - 1.5 mMPre-clinicalSlightly more potent due to hydrophobicity, but toxicity profile differs.
SAHA < 1

M
FDA Approved (Oncology)Included as a high-potency control reference (hydroxamic acid).

Note: 4-PBA is considered a "weak" inhibitor compared to hydroxamic acids (like SAHA), requiring high systemic concentrations (mM range) to achieve epigenetic effects.

Experimental Protocols

To validate these structural differences in your own lab, use the following self-validating workflows.

Protocol A: Fluorometric HDAC Activity Assay

Objective: Determine IC50 differences between 4-PBA and PAA.

Reagents:

  • HDAC1 Recombinant Human Enzyme.

  • Fluorogenic Substrate (e.g., Boc-Lys(Ac)-AMC).

  • Positive Control: Trichostatin A (TSA).

Workflow:

  • Preparation: Dilute 4-PBA and PAA in DMSO. Prepare a 10-point dilution series ranging from 10 mM down to 1

    
    M.
    
  • Enzyme Incubation: Mix 10

    
    L of diluted compound with 15 
    
    
    
    L of HDAC1 enzyme buffer. Incubate at 37°C for 10 mins to allow equilibrium binding.
  • Substrate Addition: Add 25

    
    L of Fluorogenic Substrate.
    
  • Kinetic Read: Measure fluorescence (Ex/Em: 360/460 nm) every 2 minutes for 60 minutes.

  • Validation Check: Calculate the Z-factor using the DMSO (negative) and TSA (positive) controls. A Z-factor > 0.5 confirms assay validity.

  • Analysis: Plot the slope of the linear phase (RFU/min) vs. concentration to derive IC50. Expect PAA to show a flat line (no inhibition).

Protocol B: Cellular Thermal Shift Assay (CETSA)

Objective: Confirm target engagement (Chaperone activity) in live cells.

Workflow:

  • Treatment: Treat HeLa cells with 5 mM 4-PBA or Vehicle for 2 hours.

  • Harvest: Collect cells, wash in PBS, and resuspend in lysis buffer supplemented with protease inhibitors.

  • Thermal Challenge: Aliquot lysate into PCR tubes. Heat each tube to a distinct temperature gradient (40°C to 70°C) for 3 minutes.

  • Separation: Centrifuge at 20,000 x g for 20 mins at 4°C. (Unstable proteins precipitate; bound/stabilized proteins remain in supernatant).

  • Detection: Run supernatant on SDS-PAGE and Western Blot for the target protein (e.g., HDAC1 or mutant CFTR).

  • Result: 4-PBA treated samples should show a "shift" in the melting curve to higher temperatures compared to vehicle.

Visualizations (Graphviz)

Diagram 1: Metabolic Fate (Beta-Oxidation Pathway)

This diagram illustrates the critical degradation difference between even and odd chain phenyl-fatty acids.

BetaOxidation Figure 1: Differential Metabolic Fate of Phenyl-Fatty Acids cluster_even Even Chain Metabolism cluster_odd Odd Chain Metabolism PBA 4-Phenylbutyric Acid (4 Carbons) Inter1 Beta-Oxidation Cycle (-2 Carbons) PBA->Inter1 PAA Phenylacetic Acid (2 Carbons) Inter1->PAA Rapid Conversion PAA_Conj Phenylacetylglutamine (Excreted) PAA->PAA_Conj + Glutamine PVA 5-Phenylvaleric Acid (5 Carbons) Inter2 Beta-Oxidation Cycle (-2 Carbons) PVA->Inter2 Prop Phenylpropionic Acid (3 Carbons) Inter2->Prop Inter3 Beta-Oxidation Cycle (-2 Carbons) Prop->Inter3 Benzoic Benzoic Acid (1 Carbon attached) Inter3->Benzoic Hippuric Hippuric Acid (Excreted) Benzoic->Hippuric + Glycine

Caption: Even-chain 4-PBA metabolizes to PAA (neurotoxic potential), while odd-chain 5-PVA metabolizes to Benzoic Acid.

Diagram 2: HDAC Binding Mechanism

This diagram visualizes why chain length is the limiting factor for potency.

HDAC_Binding Figure 2: Structural Requirements for HDAC Inhibition cluster_enzyme HDAC Active Site Surface Hydrophobic Surface (Entrance) Tunnel Catalytic Tunnel (11 Angstroms) Surface->Tunnel Zinc Zinc Ion (Zn2+) (Catalytic Core) Tunnel->Zinc PBA_Mol 4-PBA (Optimal) Phenyl Ring Propyl Chain Carboxyl Group PBA_Mol:cap->Surface Hydrophobic Interaction PBA_Mol:bind->Zinc Chelation (Active) PAA_Mol PAA (Too Short) Phenyl Ring Methyl Chain Carboxyl Group PAA_Mol:cap->Surface Clash PAA_Mol:bind->Zinc Cannot Reach (Inactive)

Caption: 4-PBA spans the catalytic tunnel to chelate Zinc; PAA is sterically hindered from bridging the gap.

References

  • Lu, Q., et al. (2004). "Structure-based optimization of phenylbutyrate-derived histone deacetylase inhibitors." Journal of Medicinal Chemistry.

  • Miller, A. C., et al. (2011). "Pharmacokinetics and therapeutics of phenylbutyrate in cancer and genetic disorders." Trends in Pharmacological Sciences.

  • Iannitti, T., & Palmieri, B. (2011). "Clinical and experimental applications of sodium phenylbutyrate." Drugs in R&D.

  • Gore, S. D., et al. (2001). "Impact of the putative differentiating agent sodium phenylbutyrate on myelodysplastic syndromes and acute myeloid leukemia." Clinical Cancer Research.

  • McGuire, K.L., et al. (2021). "Beta-oxidation of fatty acids: Mechanisms and metabolic fate." Biochemistry Reviews.

A Senior Application Scientist's Guide to Cross-Validation of 9-Phenylnonanoic Acid Quantification Methods

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, clinical scientists, and drug development professionals, the accurate quantification of analytes is the bedrock of reliable data. This guide provides an in-depth, experience-driven comparison of two principal analytical techniques for the quantification of 9-phenylnonanoic acid in biological matrices: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Beyond a mere listing of protocols, this document delves into the causality behind experimental choices, ensuring a robust and self-validating approach to method cross-validation.

Introduction: The Significance of Accurate 9-Phenylnonanoic Acid Quantification

9-Phenylnonanoic acid is a long-chain fatty acid of interest in various research domains. Its accurate measurement in complex biological matrices such as plasma or serum is critical for understanding its physiological roles and for pharmacokinetic studies in drug development. The choice of analytical methodology can significantly impact the quality and reliability of the data generated. Therefore, a thorough cross-validation of quantification methods is not just a recommendation but a scientific necessity. This guide will walk you through a comprehensive comparison, empowering you to make informed decisions for your analytical workflows.

The Core of the Matter: LC-MS/MS vs. GC-MS for Fatty Acid Analysis

The decision to use LC-MS/MS or GC-MS for fatty acid analysis is not arbitrary; it is dictated by the physicochemical properties of the analyte and the specific requirements of the study.[1]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has gained prominence for its high sensitivity and specificity, particularly for non-volatile and polar compounds.[2] For fatty acids, a significant advantage of LC-MS/MS is the ability to analyze them directly without the need for derivatization, thus simplifying sample preparation and reducing analysis time.[3] However, LC-MS/MS is susceptible to matrix effects, where co-eluting components from the biological matrix can suppress or enhance the ionization of the target analyte, potentially compromising accuracy.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and robust technique for the analysis of volatile and semi-volatile compounds.[2] Since fatty acids are not inherently volatile, a crucial prerequisite for GC-MS analysis is a derivatization step to convert them into more volatile esters, typically fatty acid methyl esters (FAMEs).[6][7] This additional step adds complexity to the sample preparation workflow.[8] However, GC-MS often exhibits higher chromatographic resolution and is generally less prone to the types of matrix effects seen in LC-MS.[9][10]

This guide will present a cross-validation study designed to objectively compare the performance of both techniques for the quantification of 9-phenylnonanoic acid.

Cross-Validation Experimental Workflow

A robust cross-validation study is designed to directly compare the performance of two distinct analytical methods on the same set of samples. The following workflow outlines the key stages of this process.

Cross-Validation Workflow Cross-Validation Workflow for 9-Phenylnonanoic Acid Quantification cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_gc_ms GC-MS Analysis Sample_Collection Biological Sample Collection (e.g., Human Plasma) Spiking Spiking with 9-Phenylnonanoic Acid and Internal Standard Sample_Collection->Spiking Extraction Parallel Extraction: Solid-Phase Extraction (SPE) Liquid-Liquid Extraction (LLE) Spiking->Extraction LC_Separation Reversed-Phase LC Separation Extraction->LC_Separation Direct Analysis Derivatization Derivatization to FAMEs (e.g., with BF3-Methanol) Extraction->Derivatization Further Processing MS_Detection_LC Tandem MS Detection (MRM Mode) LC_Separation->MS_Detection_LC Data_Analysis Data Acquisition and Processing MS_Detection_LC->Data_Analysis GC_Separation Capillary GC Separation Derivatization->GC_Separation MS_Detection_GC MS Detection (SIM or Scan Mode) GC_Separation->MS_Detection_GC MS_Detection_GC->Data_Analysis Validation Method Validation Parameter Assessment (Accuracy, Precision, Linearity, LOQ, Matrix Effect) Data_Analysis->Validation Comparison Comparative Analysis and Reporting Validation->Comparison

Caption: A schematic overview of the cross-validation workflow.

Detailed Experimental Protocols

To ensure scientific integrity, the following protocols are described in detail, grounded in established bioanalytical method validation guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA).[4][11]

Sample Preparation: The Foundation of Accurate Quantification

The goal of sample preparation is to isolate the analyte of interest from the complex biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.[12] We will explore two common techniques: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Internal Standard Selection: The use of a stable isotope-labeled internal standard (SIL-IS) is crucial for correcting for analyte loss during sample preparation and for mitigating matrix effects. For 9-phenylnonanoic acid, an ideal SIL-IS would be 9-phenylnonanoic acid-d5 or a similar deuterated long-chain fatty acid.[13][14]

Protocol 1: Solid-Phase Extraction (SPE)

SPE offers high selectivity and is amenable to automation, making it suitable for high-throughput analysis.[15][16] For acidic compounds like 9-phenylnonanoic acid, a weak anion exchange (WAX) sorbent is often effective.

  • Step 1: Sample Pre-treatment: To 500 µL of plasma, add 50 µL of the internal standard solution and 500 µL of 2% formic acid in water to protonate the carboxylic acid group.

  • Step 2: SPE Cartridge Conditioning: Condition a SOLA WAX SPE cartridge (10mg/1mL) with 1 mL of methanol followed by 1 mL of water.

  • Step 3: Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

  • Step 4: Washing: Wash the cartridge with 1 mL of 25mM ammonium acetate in water to remove polar interferences, followed by 1 mL of methanol to remove non-polar interferences.

  • Step 5: Elution: Elute the 9-phenylnonanoic acid and internal standard with 1 mL of 5% ammonium hydroxide in methanol. The basic pH deprotonates the analyte, releasing it from the sorbent.

  • Step 6: Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis or the derivatization solvent for GC-MS.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique based on the differential solubility of the analyte in two immiscible liquids.[11] It is particularly effective for large-volume extractions and for nonpolar analytes.[15]

  • Step 1: Sample Preparation: To 500 µL of plasma, add 50 µL of the internal standard solution. Acidify the sample by adding 50 µL of 1M HCl to protonate the 9-phenylnonanoic acid, making it more soluble in organic solvents.

  • Step 2: Extraction: Add 2 mL of a non-polar organic solvent such as methyl tert-butyl ether (MTBE), vortex for 2 minutes, and centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Step 3: Collection: Carefully transfer the upper organic layer to a clean tube.

  • Step 4: Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue as described in the SPE protocol.

Analytical Methodologies

LC-MS/MS Quantification

This method allows for the direct analysis of the extracted 9-phenylnonanoic acid without derivatization.[3]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm) is suitable for retaining the long-chain fatty acid.

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A linear gradient from 60% to 95% B over 5 minutes, hold at 95% B for 2 minutes, and then re-equilibrate at 60% B for 3 minutes.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

    • MRM Transitions:

      • 9-Phenylnonanoic acid: Precursor ion (m/z) -> Product ion (m/z)

      • Internal Standard: Precursor ion (m/z) -> Product ion (m/z) (Note: Specific m/z values would be determined during method development by infusing a standard solution of 9-phenylnonanoic acid)

GC-MS Quantification

This method requires derivatization of the extracted 9-phenylnonanoic acid to its fatty acid methyl ester (FAME).[14]

  • Derivatization Protocol (using Boron Trifluoride-Methanol):

    • To the dried extract, add 500 µL of 14% Boron Trifluoride (BF3) in methanol.[6]

    • Cap the vial tightly and heat at 60°C for 30 minutes. The BF3 acts as a catalyst for the esterification reaction.[17]

    • After cooling, add 1 mL of hexane and 1 mL of water.

    • Vortex and centrifuge to separate the layers.

    • Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm) is appropriate for separating FAMEs.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Injection Mode: Splitless injection with an injection volume of 1 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Detection Mode: Selected Ion Monitoring (SIM) for targeted quantification, monitoring the molecular ion and key fragment ions of the 9-phenylnonanoic acid methyl ester and its internal standard.

Sample_Preparation_Workflow Sample Preparation Workflow for 9-Phenylnonanoic Acid cluster_spe Solid-Phase Extraction (SPE) cluster_lle Liquid-Liquid Extraction (LLE) Plasma_Sample Plasma Sample + Internal Standard Acidification Acidification (e.g., Formic Acid or HCl) Plasma_Sample->Acidification SPE_Condition Condition WAX Cartridge Acidification->SPE_Condition SPE Path LLE_Add_Solvent Add Immiscible Organic Solvent Acidification->LLE_Add_Solvent LLE Path SPE_Load Load Sample SPE_Condition->SPE_Load SPE_Wash Wash Interferences SPE_Load->SPE_Wash SPE_Elute Elute Analyte SPE_Wash->SPE_Elute Evaporate_Reconstitute Evaporate to Dryness & Reconstitute SPE_Elute->Evaporate_Reconstitute LLE_Vortex Vortex & Centrifuge LLE_Add_Solvent->LLE_Vortex LLE_Collect Collect Organic Layer LLE_Vortex->LLE_Collect LLE_Collect->Evaporate_Reconstitute LC_MS_Analysis LC-MS/MS Analysis Evaporate_Reconstitute->LC_MS_Analysis GC_MS_Analysis GC-MS Analysis (after Derivatization) Evaporate_Reconstitute->GC_MS_Analysis

Caption: A detailed workflow of the sample preparation steps.

Comparative Performance Data

The following table summarizes the expected performance characteristics of the two methods based on the cross-validation study. The data presented here are illustrative and would be generated during the validation process.

Performance ParameterLC-MS/MSGC-MSRationale and Key Considerations
Linearity (r²) > 0.995> 0.995Both methods are expected to show excellent linearity over a defined concentration range.
Lower Limit of Quantification (LLOQ) 1 - 10 ng/mL5 - 20 ng/mLLC-MS/MS generally offers higher sensitivity for non-volatile compounds.[9]
Accuracy (% Bias) Within ±15%Within ±15%Both methods should meet the FDA guidelines for accuracy.[4]
Precision (% CV) < 15%< 15%Both methods are expected to have high precision. GC-MS may show slightly better precision due to fewer matrix effects.[18]
Matrix Effect Potential for ion suppression/enhancementMinimalA significant point of comparison. The matrix effect in LC-MS/MS needs to be carefully evaluated and mitigated.[4][19]
Sample Throughput HigherLowerThe absence of a derivatization step and faster run times generally allow for higher throughput with LC-MS/MS.[3]
Method Robustness ModerateHighGC-MS methods are often considered more robust and less susceptible to minor variations in experimental conditions.
Cost per Sample Higher (instrumentation)Lower (instrumentation)The initial capital investment for LC-MS/MS instrumentation is typically higher.

Discussion: Choosing the Right Tool for the Job

The cross-validation of these two powerful analytical techniques provides a clear picture of their respective strengths and weaknesses for the quantification of 9-phenylnonanoic acid.

LC-MS/MS stands out for its superior sensitivity and higher sample throughput, making it an excellent choice for studies requiring the analysis of a large number of samples or when very low concentrations of the analyte are expected.[3][9] The primary challenge with LC-MS/MS is the potential for matrix effects, which must be rigorously assessed during method validation.[19] Strategies to mitigate ion suppression include optimizing the chromatographic separation to resolve the analyte from interfering components and employing effective sample clean-up procedures like SPE.[5][19]

GC-MS , on the other hand, is a highly reliable and robust technique.[10] While the mandatory derivatization step adds to the sample preparation time, it also serves to clean up the sample and makes the analyte more amenable to the high-resolution separation offered by capillary gas chromatography.[6][7] The reduced susceptibility to matrix effects can lead to excellent precision and accuracy, making it a gold standard for many applications.[18]

Conclusion: A Symbiotic Approach to Bioanalysis

The cross-validation of LC-MS/MS and GC-MS for the quantification of 9-phenylnonanoic acid demonstrates that both methods, when properly validated, can provide accurate and reliable data. The choice between them is not about which method is definitively "better," but rather which is more "fit-for-purpose" based on the specific needs of the study.

For high-throughput screening and applications demanding the utmost sensitivity, LC-MS/MS is often the preferred method. For confirmatory analyses where robustness and a lower susceptibility to matrix effects are paramount, GC-MS remains an invaluable tool. Ultimately, having access to and expertise in both techniques provides a powerful and flexible bioanalytical platform, allowing researchers to select the optimal method for their scientific questions and to use one method to confirm the findings of the other, ensuring the highest level of data integrity.

References

  • Patsnap Synapse. (2025, May 9). LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules? Retrieved from [Link]

  • Karp, K., & Kaski, K. (2009). Comparison of GC-MS and LC-MS methods for the analysis of antioxidant phenolic acids in herbs. Journal of Pharmaceutical and Biomedical Analysis, 49(5), 1166-1171.
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  • Li, X., et al. (2019). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. TrAC Trends in Analytical Chemistry, 120, 115663.
  • Gherghel, A., et al. (2019). Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma. Molecules, 24(2), 329.
  • Tsikas, D. (2024). Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry. Journal of Clinical Medicine, 13(23), 7015.
  • Li, Y., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. International Journal of Molecular Sciences, 23(17), 9983.
  • Garrido-Bañuelos, G., et al. (2021). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. Foods, 10(11), 2686.
  • LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. Retrieved from [Link]

  • LCGC International. (2024, June 17). LC–MS/MS System Developed for Fatty Acid Analysis. Retrieved from [Link]

  • Shimadzu. (n.d.). MRM Based Free Fatty Acids Profiling in Human Plasma and Serum Using LC-MS/MS. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Comparison of gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry for the determination of fatty and resin acids in paper mill process waters. Retrieved from [Link]

  • Yuan, M., et al. (2013). Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism. Frontiers in Physiology, 4, 1.
  • ResearchGate. (2025, August 5). Development of Conditions for the Derivatization of Phenyl Carboxylic Acids Isolated from Blood Using Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

  • Han, X., & Gross, R. W. (2012). Strategies to improve/eliminate the limitations in shotgun lipidomics. Journal of lipid research, 53(8), 1548–1565.
  • Noutcha, M. A. E., et al. (2022). Effect of derivatization method (KOH and BF3) on fatty acid profile data of boiled Tetracarpidium conophorum, and egusi pudding oils. Scientific African, 17, e01323.
  • Lab Manager. (2025, March 7). Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient? Retrieved from [Link]

  • AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]

  • Yang, K., et al. (2011). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Journal of Mass Spectrometry, 46(3), 257-270.
  • ResearchGate. (n.d.). The efficiency of fatty acid derivatization by BF 3 -methanol in fatty.... Retrieved from [Link]

  • ResearchGate. (2018, May 16). How to determine total fatty acid content? Retrieved from [Link]

  • Hawach. (n.d.). Advantages of Solid Phase Extraction (SPE) compared to LLE and SLE. Retrieved from [Link]

  • Restek. (n.d.). Acids: Derivatization for GC Analysis. Retrieved from [Link]

  • Biotage. (2023, January 17). SLE, SPE and LLE – How are Those Different? Retrieved from [Link]

  • Shimadzu. (n.d.). Determination of Fatty-acid Composition of Lipids in Human Embryonic Stem Cells Using GC-MS. Retrieved from [Link]

  • GL Sciences. (n.d.). Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. Retrieved from [Link]

  • SciELO. (2024, May 14). Direct Methylation Method for Quantification of Fatty Acids in Lyophilized Human Milk by Gas Chromatography with Flame Ionization Detector. Retrieved from [Link]

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  • Canada.ca. (1978, April 27). ARCHIVES. Retrieved from [Link]

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Comparative study of the metabolic fate of different fatty acids

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of how different fatty acids are metabolized is paramount for deciphering cellular physiology and pathology. This guide provides an in-depth, objective comparison of the metabolic fates of various fatty acid classes, supported by experimental data and methodologies. We will explore the causal relationships behind their distinct metabolic pathways, from cellular uptake to their ultimate roles as energy sources, structural components, and signaling molecules.

Introduction: The Structural Diversity and Metabolic Significance of Fatty Acids

Fatty acids are fundamental building blocks of lipids and central players in cellular metabolism.[1][2] Their chemical structure—primarily the length of their carbon chain and the number and position of double bonds—dictates their physical properties and, consequently, their metabolic journey.[2][3][4] We can broadly classify them into:

  • Saturated Fatty Acids (SFAs): Contain no carbon-carbon double bonds.[2]

  • Monounsaturated Fatty Acids (MUFAs): Contain one carbon-carbon double bond.[2]

  • Polyunsaturated Fatty Acids (PUFAs): Contain more than one carbon-carbon double bond.[2]

Furthermore, fatty acids are categorized by their chain length:

  • Short-Chain Fatty Acids (SCFAs): 2 to 4 carbons.

  • Medium-Chain Fatty Acids (MCFAs): 6 to 12 carbons.[5]

  • Long-Chain Fatty Acids (LCFAs): 14 to 18 carbons.[5]

  • Very-Long-Chain Fatty Acids (VLCFAs): 20 or more carbons.[5]

This structural diversity is not trivial; it is the primary determinant of their distinct metabolic processing and biological functions.

Cellular Uptake and Activation: The Gateway to Metabolism

The entry of fatty acids into the cell is a critical first step, involving both passive diffusion and protein-mediated transport.[3][4] Long-chain fatty acids, being less water-soluble, rely on a suite of transport proteins to efficiently cross the plasma membrane.[3][4][6]

Key proteins involved in fatty acid uptake include:

  • Fatty Acid Translocase (FAT/CD36): A major transporter for LCFAs.[3][7]

  • Fatty Acid Transport Proteins (FATPs): A family of proteins that facilitate the uptake of LCFAs and VLCFAs.[7][8]

  • Plasma Membrane Fatty Acid-Binding Proteins (FABPpm): Contribute to the cellular uptake of LCFAs.[3][6]

In contrast, short- and medium-chain fatty acids can more readily diffuse across the cell membrane due to their smaller size and greater water solubility.[9]

Once inside the cell, fatty acids must be "activated" by conversion to their acyl-CoA esters, a reaction catalyzed by acyl-CoA synthetases (ACSs).[10][11] This activation traps the fatty acid within the cell and primes it for subsequent metabolic pathways.[7] FATPs are unique in that they possess intrinsic acyl-CoA synthetase activity, directly linking uptake and activation.[7][8]

Mitochondrial Transport: A Tale of Two Shuttles

The primary site of fatty acid oxidation is the mitochondrion.[6][12] However, the inner mitochondrial membrane is impermeable to long-chain acyl-CoAs. Their entry is mediated by the carnitine shuttle .[6][9]

The Carnitine Shuttle for Long-Chain Fatty Acids:

  • CPT1 (Carnitine Palmitoyltransferase 1): Located on the outer mitochondrial membrane, CPT1 converts long-chain acyl-CoA to acylcarnitine.[6]

  • CAT (Carnitine-Acylcarnitine Translocase): Acylcarnitine is then transported across the inner mitochondrial membrane in exchange for free carnitine by CAT.[6]

  • CPT2 (Carnitine Palmitoyltransferase 2): On the matrix side of the inner membrane, CPT2 converts acylcarnitine back to acyl-CoA, which can then enter β-oxidation.[6]

In stark contrast, short- and medium-chain fatty acids do not require the carnitine shuttle and can freely diffuse across the mitochondrial membranes to be activated to their CoA esters within the mitochondrial matrix.[9][13] This distinction is a key reason for the more rapid metabolism of MCFAs compared to LCFAs.[13]

β-Oxidation: The Spiral of Energy Production

β-oxidation is the catabolic process that breaks down fatty acyl-CoA molecules to generate acetyl-CoA, NADH, and FADH2.[14] The process is a cycle of four enzymatic reactions: oxidation, hydration, oxidation, and thiolysis.[12][14]

Saturated vs. Unsaturated Fatty Acids
  • Saturated Fatty Acids: Undergo the standard β-oxidation pathway.

  • Unsaturated Fatty Acids: The presence of double bonds necessitates additional enzymatic steps. Isomerases are required to shift the position of the double bond, and reductases are needed to eliminate certain double bonds, allowing the core β-oxidation machinery to proceed. These extra steps mean that the energy yield from unsaturated fatty acids is slightly lower than that of their saturated counterparts with the same number of carbons.

Chain Length and a Division of Labor
  • Mitochondria: The primary site for the β-oxidation of short-, medium-, and long-chain fatty acids.[12] Different acyl-CoA dehydrogenases exist with specificities for different chain lengths (short-chain, medium-chain, and long-chain acyl-CoA dehydrogenases).[6][12]

  • Peroxisomes: Responsible for the initial β-oxidation of very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids.[12][14] Peroxisomal β-oxidation is less efficient at ATP production as the initial oxidation step does not generate FADH2.[14] Once shortened to a sufficient length (typically octanoyl-CoA), the fatty acid is transported to the mitochondria for the completion of β-oxidation.[14]

The following diagram illustrates the general workflow of fatty acid oxidation:

FattyAcidOxidation cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Fatty Acid Fatty Acid Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acid->Fatty Acyl-CoA Acyl-CoA Synthetase Mito Acyl-CoA Fatty Acyl-CoA Fatty Acyl-CoA->Mito Acyl-CoA Carnitine Shuttle (LCFAs) Beta-Oxidation Beta-Oxidation Mito Acyl-CoA->Beta-Oxidation Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Caption: General workflow of fatty acid oxidation.

Anabolic Fates: Building Blocks for Complex Lipids

Beyond their role as an energy source, fatty acids are crucial for the synthesis of complex lipids, such as triglycerides for energy storage and phospholipids for membrane structure.[2][15][16]

  • Triglyceride Synthesis: Triglycerides are composed of a glycerol backbone esterified to three fatty acids.[10][11][15] This process primarily occurs in the liver and adipose tissue.[10][11] The fatty acids incorporated into triglycerides are predominantly saturated.[10][11]

  • Phospholipid Synthesis: Phospholipids are the primary components of cellular membranes and consist of a glycerol backbone, two fatty acids, a phosphate group, and a polar head group.[15][16] There is often a specific arrangement, with a saturated fatty acid typically at the C-1 position and an unsaturated fatty acid at the C-2 position of the glycerol backbone.[11]

The selective incorporation of different fatty acids into these complex lipids highlights another layer of metabolic regulation.

Regulatory Roles: Fatty Acids as Gene Expression Modulators

Fatty acids and their metabolites are not merely passive substrates; they are potent signaling molecules that can regulate gene expression.[17][18][19] They exert their effects by binding to and modulating the activity of various transcription factors.[18]

Key transcription factors regulated by fatty acids include:

  • Peroxisome Proliferator-Activated Receptors (PPARs): Activated by fatty acids and their derivatives, PPARs play a central role in regulating the expression of genes involved in fatty acid oxidation.[17][20]

  • Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): This transcription factor induces the expression of genes involved in lipogenesis.[17] Polyunsaturated fatty acids, in particular, have been shown to suppress the activity of SREBP-1c, thereby downregulating fat synthesis.[17]

  • Liver X Receptors (LXRs) and Hepatocyte Nuclear Factor 4α (HNF-4α): These are also implicated in the fatty acid-mediated regulation of lipid and carbohydrate metabolism.[18][20][21]

The ability of different classes of fatty acids to differentially regulate these transcription factors is a key mechanism by which dietary fat composition can influence overall metabolic health.[18][19] For instance, PUFAs tend to promote fatty acid oxidation and inhibit lipogenesis, while some saturated fatty acids may have the opposite effect.[17][19]

Comparative Data Summary

FeatureShort-Chain Fatty Acids (SCFAs)Medium-Chain Fatty Acids (MCFAs)Long-Chain Fatty Acids (LCFAs)Very-Long-Chain Fatty Acids (VLCFAs)
Cellular Uptake Passive DiffusionPassive DiffusionProtein-mediated (FAT/CD36, FATPs)Protein-mediated (FATPs)
Mitochondrial Transport Independent of Carnitine ShuttleIndependent of Carnitine ShuttleDependent on Carnitine ShuttleN/A (initially oxidized in peroxisomes)
Primary Site of β-Oxidation MitochondriaMitochondriaMitochondriaPeroxisomes (initial) then Mitochondria
Rate of Oxidation RapidRapidSlowerSlowest
Primary Metabolic Fate Energy source for colonocytes, some systemic circulationRapidly oxidized for energy in the liverEnergy source, storage as triglycerides, membrane synthesisMembrane synthesis, initial breakdown in peroxisomes
Gene Regulation Primarily local effects in the gutLess pronounced systemic effectsPotent regulators (PPARs, SREBP-1c)Specific roles in membrane homeostasis
Fatty Acid ClassKey Metabolic Characteristics
Saturated Fatty Acids (SFAs) Efficiently oxidized for energy; readily incorporated into triglycerides for storage.[22]
Monounsaturated Fatty Acids (MUFAs) Readily oxidized; efficiently stored as triglycerides.[22]
Polyunsaturated Fatty Acids (PUFAs) Oxidized for energy; potent regulators of gene expression, often promoting fat oxidation and inhibiting fat synthesis.[17][19]

Experimental Protocols

A variety of experimental techniques are available to meticulously trace and quantify the metabolic fate of fatty acids. Below are outlines of two widely used methods.

Protocol 1: Stable Isotope Tracing of Fatty Acid Metabolism

This method allows for the in vivo or in vitro tracking of fatty acid flux through various metabolic pathways.[23][24][25]

Objective: To quantify the rate of appearance, oxidation, and incorporation of a specific fatty acid into complex lipids.

Materials:

  • Stable isotope-labeled fatty acid (e.g., [1-¹³C]palmitate).[23]

  • Gas chromatography-mass spectrometry (GC/MS) or liquid chromatography-mass spectrometry (LC/MS) system.

  • For in vivo studies: infusion pumps, blood collection supplies.

  • For in vitro studies: cell culture reagents, incubation chambers.

Methodology (In Vivo Example):

  • Tracer Preparation: The stable isotope-labeled fatty acid is complexed with albumin to ensure solubility for intravenous infusion.[25]

  • Infusion: A primed-continuous infusion of the tracer is administered to the subject to achieve a steady-state concentration in the plasma.[23][25]

  • Sampling: Blood and breath samples are collected at baseline and at regular intervals during the infusion.[23]

  • Sample Processing: Plasma is extracted to isolate free fatty acids and various lipid classes (e.g., triglycerides, phospholipids). Breath samples are analyzed for ¹³CO₂ enrichment.

  • Analysis: The isotopic enrichment of the fatty acid in plasma and its incorporation into complex lipids are measured by GC/MS or LC/MS. The enrichment of ¹³CO₂ in expired air is measured to determine the rate of fatty acid oxidation.[24]

  • Calculations: Mathematical models are used to calculate the rate of appearance (Ra) of the fatty acid, its rate of disappearance (Rd), and its oxidation rate.[23][24]

The following diagram illustrates the workflow for stable isotope tracing:

StableIsotopeTracing Infusion Infuse Stable Isotope-Labeled Fatty Acid Sampling Collect Blood and Breath Samples Infusion->Sampling Plasma_Analysis Plasma Lipid Extraction & GC/MS or LC/MS Analysis Sampling->Plasma_Analysis Breath_Analysis Breath ¹³CO₂ Analysis Sampling->Breath_Analysis Calculations Calculate Flux, Oxidation, and Incorporation Plasma_Analysis->Calculations Breath_Analysis->Calculations

Caption: Workflow for stable isotope tracing of fatty acid metabolism.

Protocol 2: Seahorse XF Analyzer for Fatty Acid Oxidation (FAO)

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) of live cells in real-time, providing a robust method for assessing mitochondrial respiration fueled by specific substrates, including fatty acids.[26][27][28]

Objective: To measure the capacity of cells to oxidize a specific long-chain fatty acid.

Materials:

  • Seahorse XF Analyzer (e.g., XFe96).[26]

  • Seahorse XF cell culture microplates.

  • XF Palmitate-BSA FAO Substrate.[29]

  • FAO assay medium (e.g., Krebs-Henseleit Buffer supplemented with glucose, carnitine, and HEPES).[29]

  • Mitochondrial stress test compounds: oligomycin, FCCP, and rotenone/antimycin A.[26]

  • Etomoxir (an inhibitor of CPT1).[26]

Methodology:

  • Cell Seeding: Plate cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Substrate Limitation: The day before the assay, switch the cells to a substrate-limited medium to deplete endogenous energy stores.[27]

  • Assay Preparation: On the day of the assay, wash the cells and incubate them in FAO assay medium in a non-CO₂ incubator.

  • Seahorse Assay:

    • Load the Seahorse XF cartridge with the compounds to be injected:

      • Port A: Palmitate-BSA substrate or BSA control.

      • Port B: Oligomycin (ATP synthase inhibitor).

      • Port C: FCCP (a mitochondrial uncoupler to induce maximal respiration).

      • Port D: Rotenone/Antimycin A (Complex I and III inhibitors to shut down mitochondrial respiration).

    • In a parallel set of wells, etomoxir can be added before the palmitate to confirm that the observed OCR is due to long-chain fatty acid oxidation.[26]

  • Data Analysis: The Seahorse software calculates OCR in real-time. The data can be used to determine basal respiration on fatty acids, maximal respiratory capacity, and the dependency of the cells on fatty acid oxidation.[27]

The following diagram illustrates the Seahorse XF FAO assay workflow:

SeahorseFAO Cell_Plating Seed Cells in XF Microplate Substrate_Depletion Incubate in Substrate- Limited Medium Cell_Plating->Substrate_Depletion Assay_Medium Incubate in FAO Assay Medium Substrate_Depletion->Assay_Medium Seahorse_Run Run Seahorse XF Assay with Sequential Injections Assay_Medium->Seahorse_Run Data_Analysis Analyze Oxygen Consumption Rate (OCR) Seahorse_Run->Data_Analysis

Caption: Workflow for the Seahorse XF Fatty Acid Oxidation Assay.

Conclusion

The metabolic fate of a fatty acid is intricately linked to its chemical structure. From the mode of cellular entry and mitochondrial transport to the specifics of their catabolism and their influence on gene expression, different fatty acids follow distinct, albeit interconnected, pathways. A thorough understanding of these comparative metabolic fates, supported by robust experimental methodologies, is essential for advancing our knowledge in nutrition, metabolic diseases, and therapeutic development.

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A Researcher's Guide to the Comparative Efficacy of 9-Phenylnonanoic Acid Derivatives in Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the exploration of novel chemical scaffolds that offer both therapeutic potential and synthetic accessibility is paramount. Among these, 9-phenylnonanoic acid and its derivatives have emerged as a promising class of compounds with a diverse range of biological activities. This guide provides a comprehensive comparison of the efficacy of these derivatives in various bioassays, grounded in experimental data and established structure-activity relationships. We will delve into the causal relationships behind experimental design and provide detailed protocols to ensure the reproducibility and validation of the findings presented.

Introduction: The Therapeutic Potential of 9-Phenylnonanoic Acid Derivatives

9-Phenylnonanoic acid, a fatty acid with a terminal phenyl group, represents a versatile scaffold for chemical modification. The interplay between the lipophilic nonanoic acid chain and the aromatic phenyl ring allows for systematic alterations that can fine-tune the molecule's pharmacokinetic and pharmacodynamic properties. This has led to the investigation of its derivatives in a multitude of therapeutic areas, including but not limited to, antimicrobial, anti-inflammatory, and anticancer applications. The rationale behind exploring this particular chemical space lies in the potential to develop targeted therapies with improved efficacy and reduced off-target effects.

Structure-Activity Relationships: Decoding the Impact of Chemical Modifications

The biological activity of 9-phenylnonanoic acid derivatives is intrinsically linked to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds. Key modifications typically involve substitutions on the phenyl ring and alterations to the carboxylic acid moiety.

Phenyl Ring Substitutions

Substituents on the phenyl ring can dramatically influence the compound's electronic properties, hydrophobicity, and steric profile, thereby affecting its interaction with biological targets. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the pKa of the carboxylic acid and influence binding affinities. Studies on related arylalkanoic acids have shown that the position and nature of these substituents are critical determinants of activity. For example, in a series of benzoic acid derivatives, the presence and position of hydroxyl groups were found to significantly impact their α-amylase inhibitory activity, with a 2-hydroxyl group showing a strong positive effect[1]. Similarly, for trans-cinnamic acid derivatives, substituents at the 4-position of the phenyl ring altered α-glucosidase inhibitory activity, with increasing bulkiness and electron-withdrawing properties leading to decreased efficacy[2]. These principles can be extrapolated to the 9-phenylnonanoic acid scaffold, suggesting that a systematic exploration of phenyl ring substitutions is a viable strategy for optimizing biological activity.

Carboxylic Acid and Alkyl Chain Modifications

The carboxylic acid group is a key pharmacophore, often involved in hydrogen bonding interactions with target proteins. Esterification or amidation of this group can alter the compound's polarity and membrane permeability, which may be advantageous for cell-based assays. However, such modifications can also abolish activity if the free carboxylate is essential for target binding[3][4]. The length and rigidity of the alkyl chain also play a role. For instance, in a study of phenylated pyrazoloalkanoic acids, the potency as platelet aggregation inhibitors was dependent on the length of the ω-alkanoic acid side chain[3].

Comparative Efficacy in Key Bioassays

While a comprehensive head-to-head comparison of a wide range of 9-phenylnonanoic acid derivatives is not extensively documented in a single study, we can synthesize findings from various sources to build a comparative picture. The following sections will discuss the efficacy of these derivatives in antimicrobial, anti-inflammatory, and cytotoxicity bioassays, drawing parallels from structurally related compounds where necessary.

Antimicrobial Activity

Long-chain fatty acids and their derivatives have long been recognized for their antimicrobial properties[3][4]. The efficacy is often dependent on the chain length and degree of unsaturation. For instance, lauric acid (C12) is highly effective against Gram-positive bacteria[3][4]. The introduction of a phenyl group at the terminus of a nonanoic acid chain presents an interesting modification.

A study on 9-phenylfascaplysin, a molecule with a C9-phenyl substituent, demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria[5][6]. While not a direct derivative of 9-phenylnonanoic acid, this study provides a valuable model. It was observed that the position of the phenyl group was critical for selective antibacterial action[6]. This suggests that for 9-phenylnonanoic acid derivatives, the precise architecture of the molecule is key to its antimicrobial potential.

Table 1: Comparative Antimicrobial Activity of Representative Fatty Acid Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
Lauric Acid (C12)Gram-positive bacteriaHighly active[3][4]
Monoenoic Acid (C18:1)Gram-positive bacteriaMore active than saturated FAs[3][4]
9-PhenylfascaplysinGram-positive bacteriaHighly active[5][6]
9-O-substituted palmatine derivativesGram-positive bacteria2- to 64-fold increase vs. palmatine[7]
Anti-inflammatory Activity

Arylpropionic acids are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs)[8]. The anti-inflammatory potential of 9-phenylnonanoic acid derivatives can be logically inferred and evaluated using standard in vitro and in vivo models. The carrageenan-induced rat paw edema assay is a common in vivo model to assess anti-inflammatory activity[8][9]. In vitro assays often involve measuring the inhibition of inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW264.7 cell line[10][11].

Structure-activity relationship studies of other anti-inflammatory carboxylic acids have shown that the presence of a branched 2-propionic acid side chain often confers potent activity[9]. This suggests that α-methylation of the nonanoic acid chain in 9-phenylnonanoic acid derivatives could be a promising strategy to enhance anti-inflammatory effects.

Cytotoxicity against Cancer Cell Lines

The cytotoxic potential of novel compounds is a critical parameter in drug discovery, particularly for anticancer applications. The MTT and XTT assays are widely used colorimetric methods to assess cell viability and proliferation[12][13][14]. These assays measure the metabolic activity of cells, which is proportional to the number of viable cells.

While specific data for a series of 9-phenylnonanoic acid derivatives is limited, studies on other structurally related compounds provide insights. For example, various acetoxycoumarin and 9-acridinyl amino acid derivatives have demonstrated significant cytotoxic activity against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer)[15][16]. Furthermore, ursolic acid derivatives have shown potent cytotoxicity against a range of cancer cell lines with low toxicity towards normal cells[17][18]. The antiproliferative activity of these compounds is often structure-dependent, highlighting the importance of systematic chemical modifications[19].

Table 2: Representative IC50 Values of Carboxylic Acid Derivatives in Cancer Cell Lines

Compound ClassCell LineIC50 (µM)Reference
9-acridinyl amino acid derivativesA549 (lung)~6[16]
Ursolic acidHepG2 (liver)0.261[17]
Saccharumoside-B derivative (9f)HL-60 (leukemia)4.43 ± 0.35[19]
Saccharumoside-B derivative (9f)MCF-7 (breast)6.13 ± 0.64[19]

Experimental Protocols

To ensure the scientific rigor and reproducibility of the bioassays discussed, detailed step-by-step methodologies are provided below.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This protocol outlines the broth microdilution method for determining the MIC of 9-phenylnonanoic acid derivatives.

  • Preparation of Bacterial Inoculum: Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate into a suitable broth medium. Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth. Adjust the turbidity of the bacterial suspension with sterile broth to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Test Compounds: Prepare a stock solution of each 9-phenylnonanoic acid derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solutions in broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL. Include a positive control (broth with bacteria, no compound) and a negative control (broth only). Incubate the plate at 37°C for 16-24 hours[20].

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth[20].

MTT Assay for Cytotoxicity

This protocol describes the MTT assay for assessing the cytotoxicity of 9-phenylnonanoic acid derivatives against cancer cell lines.

  • Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 9-phenylnonanoic acid derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well[12][21]. Incubate for 1-4 hours at 37°C[12].

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals[12]. Mix gently to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the key workflows.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_compounds Add 9-Phenylnonanoic Acid Derivatives incubate_24h->add_compounds incubate_treatment Incubate (e.g., 48h) add_compounds->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate 4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance

Caption: Workflow for the MTT cytotoxicity assay.

MIC_Assay_Workflow cluster_plate 96-Well Plate Assay prep_compounds Prepare Serial Dilutions of 9-Phenylnonanoic Acid Derivatives add_compounds Add Diluted Compounds prep_compounds->add_compounds prep_inoculum Prepare Standardized Bacterial Inoculum add_inoculum Add Bacterial Inoculum prep_inoculum->add_inoculum add_compounds->add_inoculum incubate Incubate 16-24h at 37°C add_inoculum->incubate observe Observe for Visible Growth incubate->observe determine_mic Determine MIC observe->determine_mic Lowest concentration with no growth

Caption: Workflow for the MIC antimicrobial assay.

Conclusion and Future Directions

The available evidence, supported by established principles of medicinal chemistry, strongly suggests that 9-phenylnonanoic acid derivatives are a versatile and promising class of bioactive molecules. While direct comparative efficacy data for a broad range of these specific derivatives is still emerging, the structure-activity relationships gleaned from related compound classes provide a solid foundation for their rational design and optimization. The phenyl ring and the carboxylic acid moiety are key handles for chemical modification to enhance potency and selectivity against microbial, inflammatory, and cancer targets.

Future research should focus on the systematic synthesis and screening of a library of 9-phenylnonanoic acid derivatives with diverse substitutions on the phenyl ring and modifications of the alkyl chain. Such studies, employing the standardized bioassay protocols outlined in this guide, will be instrumental in elucidating detailed structure-activity relationships and identifying lead candidates for further preclinical development. The integration of computational modeling and in vitro assays will undoubtedly accelerate the discovery of novel therapeutics from this exciting chemical scaffold.

References

  • Comparative Evaluation of the Antibacterial and Antitumor Activities of 9-Phenylfascaplysin and Its Analogs. (2024). Marine Drugs, 22(2), 53. [Link]

  • Comparative Evaluation of the Antibacterial and Antitumor Activities of 9-Phenylfascaplysin and Its Analogs. (2024). PubMed. [Link]

  • A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. (2022). PubMed. [Link]

  • Cytotoxic Activity of New Acetoxycoumarin Derivatives in Cancer Cell Lines. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives. (2020). RSC Publishing. [Link]

  • Fatty Acids and Derivatives as Antimicrobial Agents. (n.d.). National Center for Biotechnology Information. [Link]

  • Antiproliferative activity of 9f on cancer cell lines. (n.d.). ResearchGate. [Link]

  • Synthesis and structure-activity relationships of anti-inflammatory 9,10-dihydro-9-oxo-2-acridine-alkanoic acids and 4-(2-carboxyphenyl)aminobenzenealkanoic acids. (n.d.). PubMed. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information. [Link]

  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (n.d.). National Center for Biotechnology Information. [Link]

  • Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. (n.d.). MDPI. [Link]

  • Antimicrobial activity of nonanoic acid derivatives. (n.d.). ResearchGate. [Link]

  • Docking Studies and α-Substitution Effects on the Anti-Inflammatory Activity of β-Hydroxy-β-arylpropanoic Acids. (n.d.). MDPI. [Link]

  • Fatty Acids and Derivatives as Antimicrobial Agents. (2023). Semantic Scholar. [Link]

  • Exploring structure–activity relationships of pyrrolyl diketo acid derivatives as non-nucleoside inhibitors of terminal deoxynucleotidyl transferase enzyme. (n.d.). PubMed Central. [Link]

  • Cytotoxicity of Mimusops caffra-Based Ursolic Acid, Oleanolic Acid and Derivatives Against Human Cancerous and Non-Cancerous Cell Lines. (n.d.). MDPI. [Link]

  • Structure-activity relationships of trans-cinnamic acid derivatives on alpha-glucosidase inhibition. (2004). PubMed. [Link]

  • Guidelines for anti‐inflammatory assays in RAW264.7 cells. (n.d.). ResearchGate. [Link]

  • Investigation of Anti-Inflammatory Potential of N-Arylcinnamamide Derivatives. (2025). ResearchGate. [Link]

  • The Synthesis and Evaluation of Non-steroidal Antiinflammatory Activity of N ,6-diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides. (2022). Drug development & registration. [Link]

  • Synthesis and antimicrobial activity of 9-o-substituted palmatine derivatives. (n.d.). PubMed. [Link]

  • Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents. (2020). Semantic Scholar. [Link]

  • Cell Viability and Cytotoxicity determination using MTT assay. (2021). YouTube. [Link]

  • Investigation of antimicrobial activities of nonanoic acid derivatives. (2025). ResearchGate. [Link]

  • In vivo determination of analgesic and anti-inflammatory activities of isolated compounds from Cleome amblyocarpa and molecular modelling for the top active investigated compounds. (2024). RSC Publishing. [Link]

  • Antimicrobial Activity of Host-Derived Lipids. (n.d.). MDPI. [Link]

  • Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin. (n.d.). PubMed Central. [Link]

  • Fatty acids and derivatives as antimicrobial agents. (n.d.). PubMed. [Link]

  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2025). PubMed Central. [Link]

  • Targeting Underlying Biology Novel Combination Therapies For Chronic Disease. (2026). Incannex. [Link]

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Safety Operating Guide

Executive Directive: Chemical Lifecycle Management

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 9-Phenylnonanoic Acid Proper Disposal Procedures CAS: 16269-06-0 (Typical) / 3760-11-0 (Isomer dependent) Chemical Class: Omega-Phenyl Fatty Acid[1][2]

As a Senior Application Scientist, I approach the disposal of 9-phenylnonanoic acid not merely as "waste removal," but as the final step in a controlled chemical lifecycle. This compound is a functionalized fatty acid—a lipophilic tail terminated by a phenyl ring. Its disposal protocol is dictated by two factors: its low melting point (~39–40°C) and its organic acidity .

Critical Operational Insight: Unlike simple mineral acids, 9-phenylnonanoic acid behaves as a "phase-shifter" in the lab.[2] It exists as a waxy solid or viscous oil depending on ambient temperature. Standard solid waste bins are often inappropriate because the substance can liquefy and leach; standard aqueous drains are prohibited due to zero water solubility and high biological oxygen demand (BOD).

Immediate Safety Profile (GHS):

  • Signal Word: WARNING

  • Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant).[2][3][4][5]

  • Disposal Classification: Non-Halogenated Organic Waste.

Waste Characterization & Data Profile

Before initiating disposal, verify the physical state and chemical environment.[2][6] This table serves as your primary decision matrix.

PropertyValueDisposal Implication
Physical State Solid/Waxy Solid (MP: 39-40°C)Do not dispose of in standard trash.[1] Must be double-bagged or drummed to prevent leaching if temps rise.
Water Solubility Negligible (Lipophilic)Strictly Prohibited from sanitary sewer/drain disposal.[1]
Flash Point >110°C (Estimated)Classified as "Combustible" but generally not "Flammable" (D001) unless in solvent.[1]
Acidity (pKa) ~4.8 (Predicted)Weak acid.[1] Can react exothermically with strong bases.
RCRA Code None (Not P/U Listed)Regulated as generic "Organic Chemical Waste."[1]

Operational Disposal Workflows

The following protocols are designed to be self-validating . If the validation step fails (e.g., phase separation occurs), you must revert to the previous step.

Scenario A: Disposal of Pure Stock (Solid/Waxy Substance)

Context: Expired shelf reagents or excess solid material.

  • Containment: Transfer the solid substance into a wide-mouth high-density polyethylene (HDPE) jar.

    • Why: Glass jars can break if the waxy solid expands or if the container is dropped. HDPE is resistant to organic acids.

  • Labeling: Mark the container clearly: "Non-Hazardous Waste - Solid Organic Acid (9-Phenylnonanoic Acid)."

    • Note: Even though it is not a P-listed toxin, labeling it "Non-Hazardous" in the context of transport (if applicable) prevents confusion, but for internal lab waste, label as "Non-Halogenated Organic Solid." [2]

  • Validation: Ensure the lid is Teflon-lined. Invert the jar for 5 minutes.

    • Pass: No leakage.

    • Fail: Re-package.

  • Final Disposal: Route to High-Temperature Incineration via your EH&S hazardous waste contractor.

Scenario B: Disposal of Reaction Mixtures (Solvated)

Context: Material dissolved in DCM, Ethyl Acetate, or Methanol.[2]

  • Segregation: Determine if the solvent is halogenated (e.g., DCM) or non-halogenated (e.g., MeOH).[2]

  • Consolidation: Pour into the respective solvent waste carboy.

    • Crucial Step: If the solution was basic (e.g., from a saponification), neutralize to pH 6-8 before adding to the organic waste drum to prevent heat generation in the drum.[2]

  • Validation: Check the waste log.

    • Pass: The waste stream is identified as "Organic Solvents with Trace Organics."

  • Final Disposal: Fuel blending or Incineration.

Scenario C: Aqueous Emulsions (Cleaning Residues)

Context: Glassware washing where the acid has formed a micellar suspension.

  • Phase Extraction (The "Salting Out" Protocol):

    • Do not pour milky emulsions down the drain.

    • Add NaCl (brine) and a small volume of Ethyl Acetate to the aqueous waste.

    • Shake and let settle.

  • Separation:

    • Top Layer (Organic): Dispose as in Scenario B .

    • Bottom Layer (Aqueous): Check pH.[7] If neutral and clear, this may be drain disposable (consult local regulations).[2] If cloudy, treat as aqueous chemical waste.[2]

Decision Logic & Workflow Visualization

The following diagram illustrates the decision-making process for disposing of 9-phenylnonanoic acid, ensuring no "orphan waste" is left in the lab.

DisposalWorkflow Start Waste Generation: 9-Phenylnonanoic Acid StateCheck Determine Physical State Start->StateCheck Solid Pure Solid / Waxy Residue StateCheck->Solid MP > Ambient Liquid Dissolved in Solvent StateCheck->Liquid In Solution StreamA Stream A: Solid Organic Waste (Incineration) Solid->StreamA Pack in HDPE HalogenCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) Liquid->HalogenCheck StreamB Stream B: Halogenated Solvent Waste (Fuel Blending/Incineration) HalogenCheck->StreamB Yes StreamC Stream C: Non-Halogenated Solvent Waste (Fuel Blending) HalogenCheck->StreamC No

Figure 1: Operational decision tree for segregating 9-phenylnonanoic acid waste streams based on physical state and solvent context.

Safety & Segregation (The "Do Not Mix" List)

Chemical incompatibility in waste drums is a leading cause of laboratory fires. 9-Phenylnonanoic acid is stable, but its functional groups dictate specific segregation rules.

SegregationRisks Acid 9-Phenylnonanoic Acid (Organic Acid) Oxidizers Strong Oxidizers (Nitric Acid, Peroxides) Acid->Oxidizers Bases Strong Bases (NaOH, KOH pellets) Acid->Bases Cyanides Cyanides / Sulfides Acid->Cyanides Fire Risk: Exothermic Reaction / Fire Oxidizers->Fire Bases->Fire Gas Risk: Toxic Gas Generation (HCN / H2S) Cyanides->Gas

Figure 2: Segregation logic. Red lines indicate prohibited mixing. Dashed lines indicate the consequence of failure.

Operational Rule: Never add 9-phenylnonanoic acid to a "General Oxidizer" waste bin. The organic alkyl chain provides fuel, and the oxidizing agent provides oxygen—a perfect recipe for spontaneous combustion.[2]

Emergency Spill Procedures

In the event of a spill (solid or liquid melt):

  • PPE: Don nitrile gloves and safety glasses. Respiratory protection is rarely needed unless heated (vapor generation).

  • Containment:

    • Solid: Scoop up with a spatula. Do not generate dust.[5]

    • Melt/Liquid: Cover with an inert absorbent (vermiculite or clay). Do not use paper towels if the acid is hot, as this increases surface area for oxidation.[2]

  • Cleanup: Wash the area with a dilute soap solution (surfactant) rather than pure water, as the phenyl tail makes the residue hydrophobic and sticky.

  • Disposal: Place all spill debris into the Solid Organic Waste stream (Stream A).

References

  • National Institute of Standards and Technology (NIST). Nonanoic acid (and analogs) Thermochemical Data. Retrieved from [Link][2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual - Hazardous Waste Identification. Retrieved from [Link]

  • PubChem. Laboratory Chemical Safety Summary (LCSS): Nonanoic Acid (Analogous Hazard Data). Retrieved from [Link][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.